Product packaging for BC-23(Cat. No.:CAS No. 6298-15-3)

BC-23

Cat. No.: B1667839
CAS No.: 6298-15-3
M. Wt: 439.9 g/mol
InChI Key: QRPKNPKHGNUFGK-UHFFFAOYSA-N
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Description

BC-23 is an inhibitor of the ß-catenin/Tcf4 interaction. It acts as a potent cell death enhancer when used in combination with radiation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14ClN3O4S B1667839 BC-23 CAS No. 6298-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPKNPKHGNUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978860
Record name 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-15-3
Record name NSC45382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, purification, and characterization based on established chemical principles and analogous reactions. Furthermore, potential biological activities and relevant signaling pathways are discussed, drawing parallels from structurally related naphthoquinone and sulfonamide compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction

The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide integrates two key pharmacophores: a chloro-1,4-naphthoquinone moiety and a pyridinyl-benzenesulfonamide scaffold. Naphthoquinones are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular electron transport. The benzenesulfonamide group is a well-established feature in a multitude of approved drugs, exhibiting activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions.

This guide provides a hypothetical, yet plausible, framework for the synthesis and evaluation of this compound, intended to stimulate further research and development.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be predicted.

PropertyPredicted ValueSource
IUPAC Name 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamidePubChem
Molecular Formula C21H14ClN3O4SPubChem
Molecular Weight 439.9 g/mol PubChem
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4PubChem
InChI Key QRPKNPKHGNUFGK-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 114 ŲPubChem
Predicted LogP 3.8PubChem

Proposed Synthesis and Experimental Protocols

The synthesis of the target compound can be envisioned as a two-step process, beginning with the synthesis of the key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Final Product 4-acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Intermediate_A_precursor N-(4-acetamidophenyl)sulfonyl-N-(pyridin-2-yl)amine 4-acetamidobenzenesulfonyl_chloride->Intermediate_A_precursor Pyridine 2-aminopyridine 2-Aminopyridine 2-aminopyridine->Intermediate_A_precursor Intermediate_A 4-Amino-N-(2-pyridinyl)benzenesulfonamide (Intermediate A) Intermediate_A_precursor->Intermediate_A Acid Hydrolysis (HCl) Final_Product 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]- N-(2-pyridinyl)benzenesulfonamide Intermediate_A->Final_Product Base (e.g., Triethylamine) Ethanol, Reflux 2_3_dichloro_1_4_naphthoquinone 2,3-Dichloro-1,4-naphthoquinone 2_3_dichloro_1_4_naphthoquinone->Final_Product PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Target_Compound Hypothetical Target Compound Target_Compound->PI3K Inhibits Target_Compound->Akt Inhibits

References

A Technical Guide to the Putative Mechanism of Action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel chemical entity with limited publicly available data. The following technical guide presents a hypothesized mechanism of action based on the well-documented biological activities of its core structural motifs: the 1,4-naphthoquinone and the N-pyridinylbenzenesulfonamide moieties. The proposed mechanisms are inferred from studies on structurally related compounds and should be validated through direct experimental investigation of the compound .

Executive Summary

The chemical structure of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide suggests a multi-target mechanism of action as an anticancer agent. The 1,4-naphthoquinone core is a known pro-oxidant, likely inducing cancer cell death through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The N-(2-pyridinyl)benzenesulfonamide moiety is characteristic of compounds that can induce cell cycle arrest and may also contribute to the overall cytotoxicity. This document outlines the probable signaling pathways and cellular effects of this compound, supported by data from analogous structures.

Hypothesized Mechanism of Action

The anticancer activity of this compound is likely a synergistic effect of its two main pharmacophores.

2.1. 1,4-Naphthoquinone-Mediated Apoptosis

The 1,4-naphthoquinone scaffold is a key feature of many natural and synthetic anticancer compounds. Its cytotoxicity is primarily attributed to its ability to undergo redox cycling, leading to the production of ROS.[1][2] This process can induce oxidative stress, damage cellular macromolecules like DNA, and trigger programmed cell death, or apoptosis.

Several studies on 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines through ROS-dependent mechanisms.[1][3][4][5][6] The generated ROS can modulate several key signaling pathways, including:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of pro-apoptotic kinases such as p38 and JNK, and downregulation of the pro-survival kinase ERK.[1][3][4][5]

  • Akt/STAT3 Pathway: Inhibition of the pro-survival Akt and STAT3 signaling pathways.[1][3][4][5]

  • Mitochondrial Apoptosis Pathway: Regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and activation of caspases.[1]

G cluster_0 Cellular Environment cluster_1 Signaling Pathways cluster_2 Cellular Response Compound Compound ROS ROS Compound->ROS Redox Cycling p38/JNK p38/JNK ROS->p38/JNK Activates ERK ERK ROS->ERK Inhibits Akt/STAT3 Akt/STAT3 ROS->Akt/STAT3 Inhibits Apoptosis Apoptosis p38/JNK->Apoptosis ERK->Apoptosis Akt/STAT3->Apoptosis

Figure 1: Hypothesized ROS-mediated apoptotic pathway.

2.2. Sulfonamide-Mediated Cell Cycle Arrest

Sulfonamide derivatives are a well-established class of therapeutic agents with diverse biological activities, including anticancer effects.[7][8][9] A common mechanism of action for anticancer sulfonamides is the induction of cell cycle arrest, often at the G1/S or G2/M checkpoints.[10][11][12][13] This disruption of the cell cycle prevents cancer cells from proliferating.

The mechanism of cell cycle arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p21 and p27.[11][12] Some sulfonamides have also been shown to interfere with microtubule assembly, leading to mitotic arrest.[7][8]

G Compound Compound CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition Cell_Cycle_Progression Cell Cycle Progression CDK_Inhibition->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Progression->Cell_Cycle_Arrest

Figure 2: Proposed mechanism of sulfonamide-induced cell cycle arrest.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various 1,4-naphthoquinone and sulfonamide derivatives against several human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 1,4-Naphthoquinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
m-acetylphenylamino-1,4-naphthoquinoneHepG24.758[14]
m-acetylphenylamino-1,4-naphthoquinoneHuCCA-12.364[14]
m-acetylphenylamino-1,4-naphthoquinoneA54912.279[14]
p-acetylphenylamino-1,4-naphthoquinoneMOLT-32.118[14]
Compound 36 (opened chain sulfonamide analog)HepG2Potent[15]
Compound 42 (opened chain sulfonamide analog)HepG2Potent[15]

Table 2: Anticancer Activity of Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µmol/L)Reference
Compound 2 (n-octyl chain metformin derivative)MCF-7114.0[10]
Compound 6e (2,3-dichlorophenyl thiouracil-5-sulfonamide)MultipleMost Active[11]
PI-083MCF-712.47 (ChT-L)[16]

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a series of in vitro experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of anticancer compounds.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

  • Treat cancer cells with the compound at its IC50 concentration for different time points.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the compound on the cell cycle distribution.

  • Treat cancer cells with the compound at its IC50 concentration for various time points.

  • Harvest the cells, fix them in cold ethanol, and store them at -20°C.

  • Wash the cells with PBS and treat them with RNase A.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

4.4. Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.

  • Treat cancer cells with the compound and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, Akt, STAT3, CDKs, p21, p27).

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

G cluster_0 In Vitro Assays cluster_1 Analyses Cell_Culture Cancer Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry Western_Blot Western Blot Compound_Treatment->Western_Blot Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Figure 3: General experimental workflow for mechanistic studies.

Conclusion

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical and Potential Biological Properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and potential biological activities of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide . Due to the limited direct experimental data on this specific molecule, this guide extrapolates potential biological activities and experimental protocols from studies on structurally related compounds, namely 1,4-naphthoquinone and sulfonamide derivatives.

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below. This data is crucial for understanding its behavior in biological systems and for designing experimental studies.

PropertyValueSource
Molecular Formula C21H14ClN3O4SPubChem[1]
Molecular Weight 439.9 g/mol PubChem[1]
IUPAC Name 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamidePubChem[1]
SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4PubChem[1]
InChI InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25)PubChem[1]
InChIKey QRPKNPKHGNUFGK-UHFFFAOYSA-NPubChem[1]

Potential Biological Activities and Signaling Pathways

Based on the core structures of 1,4-naphthoquinone and N-(2-pyridinyl)benzenesulfonamide, the target compound is predicted to exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.

Anticancer Activity

The 1,4-naphthoquinone moiety is a well-established pharmacophore in anticancer drug discovery. Its derivatives are known to induce cytotoxicity in cancer cells through various mechanisms.

  • Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Modulation of Signaling Pathways: Naphthoquinone derivatives have been shown to affect key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK, PI3K/Akt, and STAT3 pathways.

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival, including protein tyrosine phosphatases.

The sulfonamide group can also contribute to the anticancer profile by inhibiting carbonic anhydrases, which are involved in tumor metabolism and pH regulation.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]- N-(2-pyridinyl)benzenesulfonamide EGFR EGFR Compound->EGFR Modulation ROS ROS Compound->ROS PTP Protein Tyrosine Phosphatases Compound->PTP Inhibition PI3K PI3K EGFR->PI3K ROS->PI3K MAPK MAPK ROS->MAPK PTP->EGFR Dephosphorylation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Apoptosis anticancer_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis end End data_analysis->end

References

In-Depth Technical Guide: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6298-15-3

Synonyms: NSC-45382, S3I-201, NSC 74859

Introduction

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation NSC 74859 and as the STAT3 inhibitor S3I-201, is a small molecule that has garnered significant interest in the field of oncology and drug discovery.[1][2][3][4][5][6][7][8][9][10] This compound has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cellular processes that are often dysregulated in cancer.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is presented in the table below.

PropertyValueSource
CAS Number 6298-15-3PubChem
Molecular Formula C21H14ClN3O4SPubChem
Molecular Weight 439.9 g/mol PubChem
IUPAC Name 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamidePubChem
InChI InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25)PubChem
InChIKey QRPKNPKHGNUFGK-UHFFFAOYSA-NPubChem
SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4PubChem
Solubility Soluble to 100 mM in DMSO

Biological Activity and Mechanism of Action

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a potent and selective inhibitor of STAT3.[1][4][5][6] STAT3 is a transcription factor that plays a crucial role in tumor progression and is often found to be constitutively activated in a wide variety of human cancers, including breast, gastric, brain, and lung cancers.[2]

The primary mechanism of action of this compound is the inhibition of STAT3 dimerization and its subsequent DNA-binding activity.[1][3][5][7] By binding to the SH2 domain of STAT3, the inhibitor prevents the formation of STAT3-STAT3 homodimers, which is a critical step for its nuclear translocation and transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[2][3][7] Specifically, it has been shown to inhibit the expression of STAT3-regulated genes such as cyclin D1, Bcl-xL, and survivin.[3][5]

While initially believed to be a non-covalent inhibitor, further studies have suggested that S3I-201 can act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[2][8][9]

Quantitative Biological Data

The inhibitory activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide has been quantified in various assays and cell lines.

Assay TypeTargetCell Line/SystemIC50Source
STAT3 DNA-binding activity (cell-free)STAT3-STAT3-86 ± 33 µM[3][4][6]
STAT1 DNA-binding activity (cell-free)STAT1-STAT1->300 µM[4]
STAT5 DNA-binding activity (cell-free)STAT5-166 ± 17 µM[4]
v-Src activation of STAT3STAT3-800 nM[11]
EGF stimulation of STAT3 phosphorylationp-STAT3-1.3 µM[11]
Cell Growth Inhibition-MDA-MB-435 (Breast Carcinoma)~100 µM[4]
Cell Growth Inhibition-MDA-MB-453 (Breast Carcinoma)~100 µM[4]
Cell Growth Inhibition-MDA-MB-231 (Breast Carcinoma)~100 µM[4]
Cell Growth Inhibition-Huh-7 (Hepatocellular Carcinoma)100 µM[4]
Cell Growth Inhibition-SNU-398 (Hepatocellular Carcinoma)150 µM[4]
Cell Growth Inhibition-SNU-475 (Hepatocellular Carcinoma)15 µM[4]
Cell Growth Inhibition-SNU-182 (Hepatocellular Carcinoma)200 µM[4]

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201).

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding S3I_201 S3I-201 S3I_201->STAT3_dimer Inhibition Transcription Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Transcription 6. Transcriptional Activation

Caption: STAT3 signaling pathway and the inhibitory point of S3I-201.

Experimental Protocols

Synthesis of a Fluorescently Labeled S3I-201 Analog
  • Reaction with propargyl bromide in the presence of cesium carbonate in DMF.

  • Subsequent reaction with 2-Chloro-2-oxoethyl 4-methylbenzenesulfonate or tosylglycine in the presence of sodium carbonate in THF.[2][9]

In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the inhibitory effect of the compound on the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH 3T3/v-Src, MDA-MB-231) are prepared.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site is end-labeled with [γ-32P]ATP.

  • Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of the inhibitor (S3I-201) or DMSO as a control.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film to visualize the protein-DNA complexes. A reduction in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.[3]

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Cells (e.g., HepG2, Huh-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of S3I-201 or DMSO for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 590 nm) using a microplate reader. The results are used to calculate the IC50 value of the compound.[1]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of the compound in a living organism.

  • Tumor Cell Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nu/nu mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with S3I-201 (e.g., 5 mg/kg) or a vehicle control via intravenous or intraperitoneal injection at regular intervals (e.g., every 2 or 3 days).

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[1][7]

Conclusion

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201/NSC 74859) is a well-characterized inhibitor of the STAT3 signaling pathway with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models. Its mechanism of action, primarily through the inhibition of STAT3 dimerization and DNA binding, makes it a valuable research tool for studying STAT3-mediated processes and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its covalent binding properties and optimization of its selectivity and potency are areas of ongoing research.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Abstract

This technical guide outlines a proposed synthetic pathway for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a molecule of interest for researchers in drug development. The synthesis involves a two-stage process: the preparation of a key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone. This document provides detailed experimental protocols derived from established methodologies for analogous compounds, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically divided into two primary stages:

  • Stage 1: Synthesis of the Sulfonamide Intermediate. This involves the formation of 4-amino-N-(2-pyridinyl)benzenesulfonamide. A common route to such compounds is the reaction of a suitably protected aminobenzenesulfonyl chloride with 2-aminopyridine, followed by deprotection.

  • Stage 2: Coupling Reaction. The synthesized sulfonamide intermediate is then coupled with 2,3-dichloro-1,4-naphthoquinone to yield the final product. This reaction is a nucleophilic substitution of one of the chlorine atoms on the naphthoquinone ring by the amino group of the sulfonamide.

A schematic representation of this proposed pathway is provided below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride 2-Aminopyridine 2-Aminopyridine Intermediate_1 4-Acetamido-N-(2-pyridinyl) benzenesulfonamide 2-Aminopyridine->Intermediate_1 2,3-Dichloro-1,4-naphthoquinone 2,3-Dichloro-1,4- naphthoquinone Final_Product 4-[(3-Chloro-1,4-dioxo-1,4-dihydro- 2-naphthalenyl)amino]-N-(2-pyridinyl) benzenesulfonamide 2,3-Dichloro-1,4-naphthoquinone->Final_Product Intermediate_2 4-Amino-N-(2-pyridinyl) benzenesulfonamide Intermediate_1->Intermediate_2 Acid Hydrolysis Intermediate_2->Final_Product Ethanol, Reflux

A proposed two-stage synthesis pathway for the target compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar sulfonamide and naphthoquinone derivatives.

Stage 1: Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide

This stage is a two-step process involving the initial formation of an acetamido-protected intermediate, followed by deprotection to yield the desired amine.

Step 1: Synthesis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide

This procedure is adapted from the general synthesis of sulfonamides.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in pyridine.

  • Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up: Upon completion, the mixture is poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide

  • Reaction Setup: The acetamido-protected intermediate is suspended in an aqueous solution of hydrochloric acid.

  • Reaction Conditions: The mixture is heated under reflux.

  • Work-up: After cooling, the solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the free amine.

  • Purification: The product, 4-amino-N-(2-pyridinyl)benzenesulfonamide, is collected by filtration, washed with water, and dried.

Stage 2: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

This protocol is based on the reaction of 2,3-dichloro-1,4-naphthoquinone with anilines[1].

  • Reaction Setup: In a suitable flask, dissolve 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide in ethanol.

  • Reaction Conditions: The reaction mixture is heated under reflux.

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with ethanol and can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
2,3-Dichloro-1,4-naphthoquinoneC₁₀H₄Cl₂O₂227.05Yellow solid
4-Amino-N-(2-pyridinyl)benzenesulfonamideC₁₁H₁₁N₃O₂S249.29Solid
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamideC₂₁H₁₄ClN₃O₄S439.9Not available

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_stage1 Stage 1: Sulfonamide Synthesis cluster_stage2 Stage 2: Coupling Reaction Start Start Synthesis Prepare_Sulfonamide_Intermediate Synthesize 4-Acetamido-N- (2-pyridinyl)benzenesulfonamide Start->Prepare_Sulfonamide_Intermediate Hydrolyze_Intermediate Hydrolyze to 4-Amino-N- (2-pyridinyl)benzenesulfonamide Prepare_Sulfonamide_Intermediate->Hydrolyze_Intermediate Purify_Amine Purify Amine Intermediate Hydrolyze_Intermediate->Purify_Amine Coupling_Reaction React Amine with 2,3-Dichloro- 1,4-naphthoquinone Purify_Amine->Coupling_Reaction Isolate_Crude_Product Isolate Crude Final Product Coupling_Reaction->Isolate_Crude_Product Purify_Final_Product Purify Final Product Isolate_Crude_Product->Purify_Final_Product End Final Product Obtained Purify_Final_Product->End

A logical workflow for the synthesis and purification process.

Conclusion

The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be achieved through a straightforward, two-stage synthetic route. The protocols outlined in this guide, based on well-established chemical transformations, provide a solid foundation for the successful laboratory preparation of this compound. Further optimization of reaction conditions may be necessary to maximize yields and purity. The characterization of the final product using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis will be crucial to confirm its identity and purity.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the predicted biological activity of the novel chemical entity, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation, NSC45382. While direct experimental data for this specific compound is not publicly available, its structural motifs—a chloro-substituted 1,4-naphthoquinone core linked to a pyridinyl-benzenesulfonamide moiety—strongly suggest a high potential for significant biological activity. This document provides an in-depth analysis based on established structure-activity relationships (SAR) of closely related analogs, focusing on potential anticancer and enzyme inhibitory activities. Detailed experimental protocols and hypothetical signaling pathways are presented to guide future research and drug development efforts.

Predicted Biological Activities and Rationale

The chemical architecture of NSC45382 combines two pharmacophores with well-documented biological effects: the 1,4-naphthoquinone and the benzenesulfonamide groups. This unique combination suggests two primary areas of potential therapeutic application: anticancer and carbonic anhydrase inhibition.

Anticancer Activity: The 1,4-naphthoquinone scaffold is a common feature in numerous natural and synthetic compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The presence of a chlorine atom at the 3-position of the naphthoquinone ring is a key structural feature often associated with enhanced biological activity.[4] It is hypothesized that this moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells. Furthermore, the planar naphthoquinone ring can intercalate with DNA, disrupting replication and transcription.

Carbonic Anhydrase Inhibition: The benzenesulfonamide group is a classic zinc-binding pharmacophore found in a wide range of carbonic anhydrase (CA) inhibitors.[5][6] CAs are a family of metalloenzymes that play crucial roles in pH regulation, and their overexpression in various tumors is linked to cancer progression and metastasis. Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development. The N-(2-pyridinyl) substituent on the sulfonamide moiety can influence the binding affinity and selectivity towards different CA isoforms.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of NSC45382, the following table summarizes the biological activity of structurally analogous compounds found in the literature.

Compound ClassCompound/AnalogTarget/Cell LineActivity (IC50/GI50/KI)Reference
1,4-Naphthoquinone Derivatives AlkanninMDA-MB-468 Breast Cancer0.63 µM[2]
AlkanninMCF-7 Breast Cancer0.42 µM[2]
JugloneMDA-MB-468 Breast Cancer5.63 µM[2]
1,4-naphthoquinone-2,3-bis-sulfide analogUACC62 Melanoma6.5–10 µM[7]
1,4-naphthoquinone-2,3-bis-sulfide analogPC3 Prostate Cancer5.51–8.53 µM[7]
Benzenesulfonamide Derivatives Anthraquinone-based benzenesulfonamide (Compound 5c)hCA IXKI = 8.9 nM[5]
Anthraquinone-based benzenesulfonamide (Compound 5c)hCA IIKI = 98.6 nM[5]
N-acylsulfonamide (Tasisulam)Various Tumor Cell LinesClinically Investigated[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations.

    • The cells are treated with the compound dilutions and incubated for 48-72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Methodology:

    • Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours.

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Carbonic Anhydrase Inhibition Assay

1. Stopped-Flow CO2 Hydration Assay

  • Objective: To measure the inhibitory activity of the compound against various human carbonic anhydrase (hCA) isoforms.

  • Methodology:

    • The assay is performed using a stopped-flow instrument to measure the kinetics of the hCA-catalyzed CO2 hydration reaction.

    • The reaction is initiated by mixing a solution of the hCA isoenzyme with a CO2-saturated solution in a buffered environment containing a pH indicator (e.g., phenol red).

    • The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

    • The initial rates of the reaction are measured in the presence and absence of various concentrations of the inhibitor compound.

    • The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The KI is then calculated using the Cheng-Prusoff equation.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways and experimental workflows based on the predicted activities of the compound.

G Hypothetical Anticancer Mechanism of Action Compound NSC45382 ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothetical anticancer mechanism of NSC45382.

G Carbonic Anhydrase Inhibition Workflow Start Start Compound_Prep Prepare Serial Dilutions of NSC45382 Start->Compound_Prep Enzyme_Prep Prepare hCA Isozyme Solutions (I, II, IX, XII) Start->Enzyme_Prep Assay Stopped-Flow CO2 Hydration Assay Compound_Prep->Assay Enzyme_Prep->Assay Data_Acquisition Measure Initial Reaction Rates Assay->Data_Acquisition Analysis Calculate IC50 and KI Values Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for CA inhibition assay.

Conclusion

While further empirical studies are imperative, the structural characteristics of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide provide a strong foundation for predicting its biological activities. The confluence of the 1,4-naphthoquinone and benzenesulfonamide pharmacophores suggests a promising dual-action potential as an anticancer agent and a carbonic anhydrase inhibitor. The methodologies and hypothetical pathways detailed in this guide are intended to serve as a comprehensive resource for researchers embarking on the investigation of this and structurally related compounds, with the ultimate goal of advancing novel therapeutics.

References

Target Identification of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the target identification of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Based on its structural characteristics, this compound is hypothesized to be a modulator of the spliceosome, a critical cellular machinery for gene expression. This guide provides a detailed roadmap for researchers to investigate this hypothesis, focusing on the identification of Splicing Factor 3B Subunit 1 (SF3B1) as a potential target. The methodologies described herein are based on established protocols for known SF3B1 inhibitors, such as Pladienolide B, E7107, and H3B-8800, and are designed to provide a robust framework for target validation and characterization.

Introduction

The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a synthetic small molecule with potential therapeutic applications. Its complex chemical structure suggests possible interactions with specific cellular proteins, thereby modulating their function. A key approach in modern drug discovery is the identification of these molecular targets to understand the mechanism of action and to guide further development.

Mutations and dysregulation of the spliceosome, particularly the SF3B1 subunit, are implicated in various cancers.[1] This makes SF3B1 an attractive target for anticancer therapies.[1] Small molecule inhibitors of SF3B1 have shown promise in preclinical and clinical studies.[2][3] This guide provides a systematic approach to determine if 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel SF3B1 inhibitor.

Target Identification Workflow

The process of identifying the molecular target of a novel compound involves a multi-faceted approach, starting from broad, unbiased screening to specific, targeted validation assays.

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Characterization Affinity_Purification_MS Affinity Purification-Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification_MS->CETSA Identify Candidate Proteins Yeast_Genomic_Assays Yeast Genomic Assays Yeast_Genomic_Assays->CETSA Identify Candidate Pathways/Proteins In_Vitro_Splicing_Assay In Vitro Splicing Assay CETSA->In_Vitro_Splicing_Assay Confirm Direct Binding to SF3B1 Cell_Viability_Assay Cell Viability & Cytotoxicity Assays In_Vitro_Splicing_Assay->Cell_Viability_Assay Confirm Functional Inhibition Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Viability_Assay->Apoptosis_Assay Splicing_Modulation_Analysis Splicing Modulation Analysis (qRT-PCR) Cell_Viability_Assay->Splicing_Modulation_Analysis

Figure 1: Target Identification Workflow

Experimental Protocols

Affinity Purification-Mass Spectrometry

This technique is used to identify proteins that directly bind to the compound of interest.

Protocol:

  • Immobilization of the Compound:

    • Synthesize an analog of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide containing a linker for covalent attachment to a solid support (e.g., Sepharose beads).

    • Couple the analog to the activated beads according to the manufacturer's protocol.

  • Cell Lysis and Protein Extraction:

    • Culture cells (e.g., a cancer cell line with known SF3B1 mutations like K562) to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-immobilized beads.

    • As a negative control, incubate lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm. Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with either the vehicle (DMSO) or a range of concentrations of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for SF3B1.

    • Quantify the band intensities to determine the melting curve of SF3B1 in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

In Vitro Splicing Assay

This assay directly measures the effect of the compound on the splicing of a pre-mRNA substrate in a cell-free system.

Protocol:

  • Preparation of Nuclear Extract:

    • Isolate nuclei from a suitable cell line (e.g., HeLa cells).

    • Prepare a splicing-competent nuclear extract.

  • In Vitro Transcription of Pre-mRNA Substrate:

    • Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons using in vitro transcription.

  • Splicing Reaction:

    • Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and either the vehicle or the test compound at various concentrations.

    • Incubate the reactions at 30°C for a specified time.

  • RNA Analysis:

    • Extract the RNA from the reactions.

    • Analyze the RNA by denaturing polyacrylamide gel electrophoresis and autoradiography.

    • Inhibition of splicing will result in an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA product and lariat intron intermediate.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on cell proliferation and survival.

Protocol:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, a common effect of splicing inhibitors.[4]

Protocol:

  • Cell Treatment:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in cold 70% ethanol.[5]

    • Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[5]

  • Flow Cytometry:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay

This assay determines if the compound induces programmed cell death.

Protocol:

  • Cell Treatment:

    • Treat cells with the compound at its IC50 concentration.

  • Staining:

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.[6]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following tables present hypothetical but representative data for a novel SF3B1 inhibitor, based on published data for known inhibitors.

Table 1: In Vitro Activity

AssayMetricValue
SF3B1 Binding (Competitive)IC5050 nM
In Vitro Splicing InhibitionIC50100 nM

Table 2: Cellular Activity in SF3B1-Mutant vs. Wild-Type Cells

Cell LineGenotypeCell Viability (IC50)Apoptosis (% Annexin V+)
K562SF3B1 K700E15 nM60%
K562SF3B1 WT200 nM15%
PANC 05.04SF3B1 Mutant25 nM55%
PANC 03.27SF3B1 WT>1 µM<10%

Data is illustrative and should be determined experimentally.

Signaling Pathway

The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence in the intron.

G cluster_0 Spliceosome Assembly and Splicing pre_mRNA pre-mRNA U1_snRNP U1 snRNP pre_mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP (contains SF3B1) U1_snRNP->U2_snRNP Branch Point Recognition U4_U6_U5_tri_snRNP U4/U6.U5 tri-snRNP U2_snRNP->U4_U6_U5_tri_snRNP Recruitment Spliceosome Active Spliceosome U4_U6_U5_tri_snRNP->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Intron_Lariat Intron Lariat Spliceosome->Intron_Lariat Inhibitor 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]- N-(2-pyridinyl)benzenesulfonamide Inhibitor->U2_snRNP Inhibition

Figure 2: Role of SF3B1 in Pre-mRNA Splicing

Conclusion

The systematic approach outlined in this guide provides a robust framework for the target identification and characterization of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. By employing a combination of unbiased screening and targeted validation assays, researchers can confidently determine if this compound acts as a novel SF3B1 inhibitor. The detailed protocols and expected outcomes will aid in the design and execution of these experiments, ultimately contributing to a deeper understanding of the compound's mechanism of action and its potential for therapeutic development.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Evaluation of Naphthoquinone-Based Benzenesulfonamides: A Case Study on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide and Related Compounds

Introduction

The 1,4-naphthoquinone scaffold is a key pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. When coupled with a benzenesulfonamide moiety, another well-established pharmacophore in medicinal chemistry, the resulting hybrid molecules, such as 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, are of significant interest for drug discovery and development. This technical guide provides a framework for the in vitro evaluation of such compounds, drawing parallels from studies on similar molecular architectures.

Quantitative Data from In Vitro Studies of Related Naphthoquinone Sulfonamides

While specific data for the title compound is unavailable, studies on other novel 1,4-naphthoquinone-based sulfonamides have demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values from representative studies, offering a benchmark for potential efficacy.

Table 1: In Vitro Cytotoxicity of Novel 1,4-Naphthoquinone-Sulfonamide Derivatives against Human Cancer Cell Lines

Compound IDHuCCA-1 (Cholangiocarcinoma) IC₅₀ (µM)HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)MOLT-3 (Acute Lymphoblastic Leukemia) IC₅₀ (µM)
Analog 36 -Potent--
Analog 42 -Potent--
Analog 38 ----
EtoposideStandardStandardStandardStandard
Data sourced from a study on novel 1,4-naphthoquinone-based sulfonamides, where open-chain analogs 36 and 42 were identified as the most potent compounds against the tested cell lines.[1][2]

Table 2: In Vitro Cytotoxicity of Substituted 1,4-Naphthoquinones against Human Cancer Cell Lines

Compound IDHepG2 IC₅₀ (µM)HuCCA-1 IC₅₀ (µM)A549 IC₅₀ (µM)MOLT-3 IC₅₀ (µM)
Compound 11 0.15 - 1.550.15 - 1.550.15 - 1.550.15 - 1.55
DoxorubicinStandardStandardStandardStandard
This table highlights the potent and selective anticancer activity of compound 11, a substituted 1,4-naphthoquinone, against a panel of cancer cell lines.[3]

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key experiments typically employed in the in vitro assessment of novel anticancer compounds, based on protocols described for related naphthoquinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, MCF-7) and a normal cell line (e.g., peripheral blood mononuclear cells) are used.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Procedure:

    • Cells are treated with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

    • After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

    • The stained cells are then analyzed by flow cytometry.

  • Data Analysis: The flow cytometer distinguishes between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

  • Procedure:

    • Cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).

    • The cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal if the compound induces cell cycle arrest at a specific phase.

Visualization of Methodologies and Potential Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro screening and a hypothetical signaling pathway that could be investigated for naphthoquinone-based compounds.

Experimental Workflow

G cluster_0 In Vitro Screening Workflow cluster_1 Mechanism of Action Elucidation A Compound Synthesis & Characterization B Primary Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G I Reactive Oxygen Species (ROS) Assay E->I H Western Blot for Apoptotic & Cell Cycle Proteins F->H G->H

Caption: General workflow for in vitro screening of novel anticancer compounds.

Hypothetical Signaling Pathway

G A Naphthoquinone-Sulfonamide B Increased ROS Production A->B I DNA Damage A->I C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G PARP Cleavage F->G H Apoptosis F->H J p53 Activation I->J J->E K G2/M Cell Cycle Arrest J->K

Caption: Hypothetical apoptosis induction pathway for a naphthoquinone-based compound.

Conclusion

While direct experimental data for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide remains to be published, the in vitro evaluation of structurally similar 1,4-naphthoquinone-based sulfonamides has revealed promising anticancer activity. The methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive in vitro studies for this and other related compounds. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel chemical entities to fully understand their therapeutic potential.

References

Methodological & Application

Application Note: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the synthetic protocol for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. This protocol provides a detailed, step-by-step methodology suitable for researchers in organic synthesis and pharmaceutical sciences.

Reaction Scheme

The synthesis proceeds via a one-step nucleophilic aromatic substitution reaction. The amino group of 4-amino-N-(2-pyridinyl)benzenesulfonamide acts as a nucleophile, attacking one of the chlorinated carbon atoms of the 2,3-dichloro-1,4-naphthoquinone ring. This results in the displacement of a chloride ion and the formation of the desired N-substituted amino-naphthalenedione product, with the concomitant release of hydrogen chloride (HCl).

Experimental Protocol

This section provides a detailed methodology for the synthesis of the target compound.

2.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2,3-Dichloro-1,4-naphthoquinone117-80-6227.050.454 g2.0
4-Amino-N-(2-pyridinyl)benzenesulfonamide144-83-2249.290.50 g2.0
Glacial Acetic Acid64-19-760.0525 mL-
Anhydrous Sodium Acetate127-09-382.030.33 g4.0
Ethanol64-17-546.0750 mL-

2.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) equipment

2.3. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-N-(2-pyridinyl)benzenesulfonamide (0.50 g, 2.0 mmol), 2,3-dichloro-1,4-naphthoquinone (0.454 g, 2.0 mmol), and anhydrous sodium acetate (0.33 g, 4.0 mmol).

  • Solvent Addition: Add glacial acetic acid (25 mL) to the flask.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with continuous stirring for 4 hours. The sodium acetate is added to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to observe the consumption of the starting materials.

  • Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of cold ethanol. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol and then water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point for the product is 285 °C.

Workflow and Diagrams

3.1. Synthesis Workflow

The overall experimental process is depicted in the following workflow diagram.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A Combine Reactants: - 4-Amino-N-(2-pyridinyl)benzenesulfonamide - 2,3-Dichloro-1,4-naphthoquinone - Sodium Acetate B Add Solvent: Glacial Acetic Acid A->B C Heat to Reflux (4 hours) B->C Stirring D Cool to Room Temp. C->D E Precipitate in Ethanol D->E F Vacuum Filtration E->F G Wash with Ethanol & Water F->G H Dry Under Vacuum G->H I Final Product: Characterization (MP, NMR, MS) H->I

Caption: Experimental workflow for the synthesis of the target compound.

3.2. Chemical Reaction Pathway

The diagram below illustrates the molecular transformation during the synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Amino-N-(2-pyridinyl)benzenesulfonamide Cond Glacial Acetic Acid Sodium Acetate Reflux, 4h R2 2,3-Dichloro-1,4-naphthoquinone P1 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-P1-(2-pyridinyl)benzenesulfonamide Cond->P1 Nucleophilic Substitution P2 HCl (neutralized) Cond->P2

Caption: Chemical reaction pathway for the synthesis.

Application Notes and Protocols for the Analysis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Overview and Physicochemical Properties

Compound Name: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Molecular Formula: C₂₁H₁₄ClN₃O₄S Molecular Weight: 439.9 g/mol

This compound possesses chromophores within its 1,4-naphthoquinone and aromatic ring systems, making it amenable to UV-Vis spectrophotometric detection. The presence of nitrogen and sulfur atoms also makes it suitable for mass spectrometry-based detection. The proposed analytical methods will focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is proposed for the routine quantification and purity assessment of the target compound in bulk materials or simple formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 95
      12.0 95
      12.1 30

      | 15.0 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity. A PDA detector would be advantageous to monitor peak purity.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).

    • For unknown samples, dissolve and dilute them in the same manner to fall within the concentration range of the calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS method is recommended.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive ion mode is likely to be effective due to the presence of basic nitrogen atoms.

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be employed.

      • SIM Ion (Illustrative): The protonated molecule [M+H]⁺ would have an m/z of approximately 440.0.

      • MRM Transitions (Illustrative): A precursor ion of m/z 440.0 would be selected, and characteristic product ions would be monitored. These would need to be determined experimentally by infusing a standard solution of the compound.

    • Source Parameters: These will need to be optimized for the specific instrument used and may include:

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Temperature: ~400 °C

      • Nebulizer Gas Flow: Instrument dependent

Data Presentation

The following table provides an illustrative summary of the expected quantitative data from the proposed analytical methods. These values are hypothetical and would need to be determined experimentally.

ParameterHPLC-UV (Proposed)LC-MS (Proposed)
Retention Time (min) ~7-9~7-9
Precursor Ion (m/z) [M+H]⁺ N/A440.0
Product Ions (m/z) N/ATo be determined
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 ng/mL
Linearity (r²) >0.999>0.995

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of the target compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure start Sample Weighing dissolve Dissolution in Organic Solvent start->dissolve dilute Serial Dilution for Standards dissolve->dilute filtrate Filtration (0.45 µm) dilute->filtrate hplc HPLC Separation filtrate->hplc ms Mass Spectrometry Detection hplc->ms uv UV Detection hplc->uv data Data Acquisition and Processing ms->data uv->data

General analytical workflow for the compound.
Logical Relationships in Method Development

This diagram shows the logical flow of decisions and components in developing an analytical method for the target compound.

G compound Compound Properties MW: 439.9 g/mol Chromophores Ionizable Sites method Method Selection HPLC-UV (Purity) LC-MS (Quantification) compound->method params Key Parameters Column: C18 Mobile Phase: ACN/H₂O Detection: UV/MS method:hplc->params method:lcms->params validation Method Validation Linearity LOD/LOQ Accuracy Precision params->validation

Logical flow of analytical method development.

Application Notes and Protocols for Cell-Based Assays of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cellular characterization of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (hereinafter referred to as CNDB). CNDB belongs to a class of compounds containing a 1,4-naphthoquinone moiety, which is a structural feature of many molecules with established anticancer properties. The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of CNDB on cancer cell lines. These assays are fundamental in the preclinical evaluation of novel therapeutic candidates.

Hypothetical Mechanism of Action

Based on the known biological activities of structurally related 1,4-naphthoquinone and benzenesulfonamide derivatives, CNDB is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase cascades, and subsequent programmed cell death.

Disclaimer: The following data and signaling pathway are hypothetical and intended to serve as a guide for experimental design and data presentation. Actual results may vary and should be determined experimentally.

Data Presentation

The following tables summarize hypothetical quantitative data from key cell-based assays performed with CNDB on a human breast cancer cell line (e.g., MCF-7).

Table 1: Cytotoxicity of CNDB on MCF-7 Cells (MTT Assay)

CNDB Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
185.2± 5.1
562.7± 3.8
1048.9± 4.2
2525.1± 3.1
5010.3± 2.5

Table 2: Apoptosis Induction by CNDB in MCF-7 Cells (Annexin V-FITC/PI Staining)

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
CNDB (10 µM)45.8 ± 3.135.2 ± 2.519.0 ± 1.9

Table 3: Effect of CNDB on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
CNDB (10 µM)75.8 ± 3.812.3 ± 1.411.9 ± 1.3

Table 4: Caspase-3/7 Activity in MCF-7 Cells Treated with CNDB

TreatmentRelative Caspase-3/7 Activity (Fold Change)Standard Deviation
Vehicle Control1.0± 0.1
CNDB (10 µM)4.2± 0.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5]

Materials:

  • 96-well cell culture plates

  • MCF-7 cells (or other cancer cell line of choice)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CNDB stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of CNDB in complete medium.

  • Remove the medium from the wells and add 100 µL of the CNDB dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9]

Materials:

  • 6-well cell culture plates

  • MCF-7 cells

  • Complete growth medium

  • CNDB stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with CNDB at the desired concentration (e.g., 10 µM) for 24 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]

Materials:

  • 6-well cell culture plates

  • MCF-7 cells

  • Complete growth medium

  • CNDB stock solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.[15][16][17][18][19]

Materials:

  • White-walled 96-well plates

  • MCF-7 cells

  • Complete growth medium

  • CNDB stock solution

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat cells with CNDB for the desired time (e.g., 12 or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure luminescence using a luminometer.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in apoptosis.[20][21][22][23]

Materials:

  • 6-well cell culture plates

  • MCF-7 cells

  • Complete growth medium

  • CNDB stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for CNDB Evaluation A Cancer Cell Culture (e.g., MCF-7) B Treatment with CNDB (Varying Concentrations and Times) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Caspase Activity Assay (Caspase-Glo 3/7) B->F G Western Blot Analysis (Apoptotic Markers) B->G H Data Analysis and Interpretation C->H D->H E->H F->H G->H

Caption: Workflow for the in vitro evaluation of CNDB's anticancer effects.

G cluster_pathway Hypothetical Signaling Pathway of CNDB-Induced Apoptosis CNDB CNDB ROS Increased ROS CNDB->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by CNDB in cancer cells.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is involved in mediating cellular responses to inflammation and is a key component of B-cell receptor and Fc receptor signaling.[1] Dysregulation of Syk activity has been implicated in various autoimmune diseases, allergic reactions, and certain cancers, making it a significant target for therapeutic intervention.[1][2] The compound, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a benzenesulfonamide derivative, is investigated here for its potential inhibitory effects on Syk. Benzenesulfonamide-based compounds have been explored as inhibitors for various enzymes, including tyrosine kinases.

These application notes provide a comprehensive protocol for an in vitro enzyme inhibition assay to determine the potency of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide against human Spleen Tyrosine Kinase (Syk).

Principle of the Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity.[3] This assay quantifies the phosphorylation of a specific substrate by the kinase. The reaction involves incubating the kinase, the substrate, and ATP. The extent of phosphorylation is then detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to a biotinylated substrate. When the substrate is phosphorylated, the europium and APC are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting HTRF signal is directly proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity.[3] The inhibitory effect of a compound is determined by measuring the decrease in the HTRF signal in its presence.

Data Presentation

The inhibitory activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing the assay with a range of inhibitor concentrations and measuring the corresponding enzyme activity. The results are then compiled into a table for clear comparison.

Table 1: Inhibitory Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide against Syk Kinase

Compound NameTarget EnzymeAssay TypeSubstrateATP Concentration (µM)IC50 (nM)
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamideHuman SykHTRFBiotinylated TK substrate25Hypothetical Value: 75
Reference Inhibitor (e.g., Fostamatinib)Human SykHTRFBiotinylated TK substrate25Hypothetical Value: 5

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human GST-Syk fusion protein

  • Substrate: Biotinylated tyrosine kinase (TK) substrate peptide

  • Inhibitor: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, dissolved in DMSO

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 15 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 2 mM DTT

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

  • Quench Solution: HTRF detection buffer

  • Microplates: 384-well, low-volume, white plates

Assay Procedure
  • Compound Preparation: Prepare a serial dilution of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture Preparation:

    • Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2.5 µL of recombinant human GST-Syk enzyme (e.g., 5 pM final concentration) in assay buffer to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the biotinylated TK substrate (e.g., 250 nM final concentration) and ATP (e.g., 25 µM final concentration) in assay buffer containing 5 mM MgCl2.

    • Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 45 minutes at room temperature.

  • Reaction Quenching and Detection:

    • Prepare a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody (e.g., 2 nM final concentration) and SA-APC (e.g., 70 nM final concentration) in HTRF detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: 665 nm (for APC emission) and 620 nm (for Europium emission).

    • The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated for each well.

Data Analysis
  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of inhibitor in DMSO Add_Inhibitor Add inhibitor or DMSO to 384-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute Syk enzyme in assay buffer Add_Enzyme Add Syk enzyme and incubate for 10 min Enzyme_Prep->Add_Enzyme Sub_ATP_Prep Prepare Substrate and ATP solution Start_Reaction Add Substrate/ATP mix to initiate reaction Sub_ATP_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Incubate_Reaction Incubate for 45 min at RT Start_Reaction->Incubate_Reaction Quench Add HTRF detection reagents to stop reaction Incubate_Reaction->Quench Incubate_Detection Incubate for 60 min at RT Quench->Incubate_Detection Read_Plate Read HTRF signal on plate reader Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 using dose-response curve Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the Syk HTRF inhibition assay.

Syk Signaling Pathway

G Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Phosphorylation Receptor->ITAM Syk Syk Recruitment & Activation ITAM->Syk Downstream Downstream Signaling (e.g., PLCγ, PI3K, VAV) Syk->Downstream Inhibitor 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino] -N-(2-pyridinyl)benzenesulfonamide Inhibitor->Syk Inhibition Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) Downstream->Cellular_Response

Caption: Simplified Syk signaling pathway and the point of inhibition.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Extensive searches of scientific literature and patent databases did not yield specific cancer research data for the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide . This suggests that the compound may be novel, part of an unpblished study, or designated by a different code.

However, significant research is available for a closely related structural analog, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) . Both compounds share the same chloro-dioxo-naphthalenyl pharmacophore, a structure known for its antitumor activities.[1][2] This document provides detailed application notes and protocols based on the published research for NCDDNB, offering a valuable reference for investigating the anticancer potential of this class of compounds.

The provided data demonstrates that NCDDNB exhibits significant cytotoxic effects against prostate cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals working in oncology.

Compound Profile: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)

NCDDNB is a derivative of 1,4-naphthoquinone, a class of organic compounds recognized for a wide range of pharmacological effects, including antitumor activities.[1][2] Its mechanism of action in prostate cancer cells involves the induction of G1-phase cell cycle arrest and apoptosis.[1][2][3]

Chemical Structure: (Image of the chemical structure of NCDDNB would be placed here in a real document)

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of NCDDNB was evaluated against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. A normal human bone marrow cell line (HS-5) was used as a control to assess selectivity.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized below.

Cell LineTypeAndrogen DependenceIC50 Value (µM)Reference
CWR-22Prostate CancerAndrogen-Dependent2.5[1][2][3]
PC-3Prostate CancerAndrogen-Independent2.5[1][2][3]
DU-145Prostate CancerAndrogen-Independent6.5[1][2][3]
HS-5Bone Marrow (Normal)N/A25[1][2][3]

Data Interpretation: NCDDNB shows significant potency against prostate cancer cells, with IC50 values in the low micromolar range. Notably, the compound is 4- to 10-fold more selective for cancer cells over normal bone marrow cells, suggesting a favorable therapeutic window.[1][2][3]

Signaling Pathways and Mechanisms

NCDDNB exerts its anticancer effects primarily through two mechanisms:

  • Cell Cycle Arrest: The compound arrests prostate cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase (DNA synthesis) and thus halting proliferation. This effect was not observed in normal HS-5 bone marrow cells.[1][2]

  • Induction of Apoptosis: NCDDNB triggers programmed cell death (apoptosis) in prostate cancer cells. The apoptotic peak was observed at day 3 of treatment for DU-145 and CWR-22 cells, and at day 5 for PC-3 cells, indicating a time-dependent induction.[1][2][3]

cluster_workflow Experimental Workflow for NCDDNB Evaluation cluster_assays In Vitro Assays cluster_results Endpoints start Prostate Cancer & Normal Cell Lines (PC-3, DU-145, CWR-22, HS-5) treatment Treat with NCDDNB (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 Values viability->ic50 arrest Quantify G1 Arrest cycle->arrest apop_rate Measure Apoptotic Rate apoptosis->apop_rate protein_level Analyze Cell Cycle Proteins western->protein_level

Caption: Workflow for evaluating the in vitro anticancer effects of NCDDNB.

cluster_pathway NCDDNB-Induced Cell Cycle Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division NCDDNB NCDDNB NCDDNB->G1 Induces Arrest

Caption: NCDDNB blocks the cell cycle at the G1/S transition point.

Experimental Protocols

The following protocols are adapted from the methodology used to study NCDDNB.[1][2]

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of NCDDNB that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells (PC-3, DU-145, CWR-22, HS-5) in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add NCDDNB at various concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of NCDDNB on cell cycle progression.

  • Cell Seeding and Treatment: Seed 1x10^6 cells in 60 mm dishes. After 24 hours, treat with NCDDNB at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 1 mL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 U/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the rate of apoptosis induced by NCDDNB.

  • Cell Seeding and Treatment: Seed cells and treat with NCDDNB at its IC50 concentration for specified time points (e.g., 1 to 5 days).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's kit instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Determine the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation.

  • Protein Extraction: Treat cells with NCDDNB, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclins, CDKs) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" for kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a frequent cause of human diseases, particularly cancer. This has made protein kinases one of the most important classes of drug targets.

This document provides a comprehensive overview of the application of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a novel small molecule inhibitor, in the context of kinase inhibition. Included are detailed protocols for evaluating its inhibitory activity and cellular effects.

Putative Mechanism of Action

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is hypothesized to function as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of the target kinase, it blocks the transfer of the gamma-phosphate from ATP to its protein or peptide substrate. This inhibition of phosphorylation prevents the activation or inactivation of downstream signaling pathways, which can lead to an anti-proliferative effect in cancer cells dependent on the targeted kinase.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Reaction Kinase_Inhibited->No_Phosphorylation Compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2- naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Compound->Kinase_Inhibited Binds to ATP pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Substrate_Unphosphorylated Substrate Substrate_Unphosphorylated->Kinase_Inhibited Kinase_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of inhibitor Start->Serial_Dilution Add_Reagents Add kinase and inhibitor to 96-well plate Serial_Dilution->Add_Reagents Start_Reaction Initiate reaction with ATP and substrate Add_Reagents->Start_Reaction Incubate_Kinase Incubate at 30°C for 60 min Start_Reaction->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate at RT for 30 min Add_Detection->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End Signaling_Pathway_Analysis Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibitor 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2- naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Inhibitor->Receptor Inhibits Downstream_Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Pathway Activates Cellular_Response Cell Proliferation & Survival Downstream_Pathway->Cellular_Response

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" drug discovery applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Targeting the JNK Signaling Pathway in Drug Discovery

Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide NSC Identifier: NSC-45382

Disclaimer: Publicly available information detailing the specific biological target, mechanism of action, and quantitative potency (e.g., IC₅₀) for NSC-45382 is limited. However, its core chemical structure, a 2-chloro-3-anilino-1,4-naphthoquinone derivative, is a well-documented pharmacophore found in numerous kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway. To fulfill the request for detailed application notes and protocols, this document will utilize the extensively characterized and commercially available JNK inhibitor, SP600125 , as a representative example for this structural class. SP600125's mechanism and the assays used for its characterization are directly applicable to the study of novel compounds like NSC-45382.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling cascade is implicated in a wide array of cellular processes, including inflammation, apoptosis (programmed cell death), cell differentiation, and proliferation.[1] Over-activation of the JNK pathway is associated with various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a critical target for therapeutic intervention.[2] Molecules like SP600125, which competitively inhibit JNK activity, are invaluable tools for dissecting JNK's role in disease and serve as scaffolds for the development of novel therapeutics.[1]

Mechanism of Action: JNK Inhibition

SP600125 functions as a potent, reversible, and ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[3][4] By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of JNK's primary downstream substrate, the transcription factor c-Jun.[3][5] Inhibition of c-Jun phosphorylation prevents the formation of the Activator Protein-1 (AP-1) transcription complex, which is responsible for regulating the expression of genes involved in inflammation and apoptosis, such as Interleukin-2 (IL-2), COX-2, and Tumor Necrosis Factor-alpha (TNF-α).[1][6] This blockade of the JNK signaling cascade ultimately leads to a reduction in inflammatory responses and can induce apoptosis in cancer cells.[3][4]

Quantitative Data: In Vitro Inhibitory Activity of SP600125

The following table summarizes the inhibitory potency of the representative compound, SP600125, against JNK isoforms and its selectivity over other related kinases.

Target KinaseIC₅₀ (nM)[3][4]Assay TypeNotes
JNK1 40Cell-Free Kinase AssayHigh potency against JNK1 isoform.
JNK2 40Cell-Free Kinase AssayHigh potency against JNK2 isoform.
JNK3 90Cell-Free Kinase AssayHigh potency against JNK3 isoform.
MKK4~400Cell-Free Kinase Assay~10-fold selectivity over upstream kinase.[3]
ERK2>10,000Cell-Free Kinase Assay>100-fold selectivity over related MAPK.[3]
p38>10,000Cell-Free Kinase Assay>100-fold selectivity over related MAPK.[3]

Signaling Pathway Diagram

The diagram below illustrates the JNK signaling pathway and the point of inhibition by a competitive inhibitor like SP600125.

JNK_Pathway cluster_stress Cellular Stressors cluster_mapk MAPK Cascade cluster_nuclear Nuclear Events UV UV Radiation MAP3K MAPKKK (e.g., ASK1) UV->MAP3K Cytokines Inflammatory Cytokines (TNF-α) Cytokines->MAP3K ROS ROS ROS->MAP3K MKK47 MAPKK (MKK4/7) MAP3K->MKK47 phosphorylates JNK JNK (JNK1/2/3) MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Gene Gene Expression (Inflammation, Apoptosis) AP1->Gene regulates Inhibitor SP600125 (or NSC-45382 analog) Inhibitor->JNK inhibits ATP binding

JNK signaling pathway and point of inhibition.

Experimental Workflow Diagram

The following workflow outlines the process for evaluating a novel compound like NSC-45382, using the established methods for JNK inhibitors.

Experimental_Workflow cluster_vitro In Vitro Screening cluster_cell Cell-Based Assays cluster_data Data Analysis KinaseAssay Cell-Free JNK Kinase Assay Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Confirm Target IC50 Determine IC₅₀ (Potency) KinaseAssay->IC50 WesternBlot Western Blot for p-c-Jun Inhibition Selectivity->WesternBlot Validate in Cells MTT MTT Assay for Cell Viability/Cytotoxicity WesternBlot->MTT EC50 Determine EC₅₀ (Cellular Efficacy) MTT->EC50 Start Test Compound (NSC-45382) Start->KinaseAssay

Workflow for characterization of a putative JNK inhibitor.

Experimental Protocols

Protocol 1: In Vitro JNK1 Kinase Assay (Radiometric)

This protocol is designed to determine the IC₅₀ value of a test compound by measuring the inhibition of JNK1-mediated phosphorylation of a substrate using radiolabeled ATP.

Materials:

  • Active recombinant human JNK1 enzyme

  • GST-c-Jun (1-79) substrate protein

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 25 mM MgCl₂, 1 mM DTT)

  • ATP solution (10 mM)

  • [γ-³³P]ATP (10 mCi/mL)

  • Test compound (e.g., SP600125) dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture by combining Kinase Assay Buffer, GST-c-Jun substrate (to a final concentration of 1 mg/mL), and active JNK1 enzyme (to a final concentration of 10 nM).

  • Serially dilute the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Add 20 µL of the JNK1/substrate reaction mixture to each well and incubate for 10 minutes at room temperature to allow compound binding.

  • Prepare the ATP mixture by combining cold ATP and [γ-³³P]ATP. The final ATP concentration in the reaction should be at its Michaelis-Menten constant (Km), typically 50-100 µM.

  • Initiate the kinase reaction by adding 5 µL of the [γ-³³P]ATP mixture to each well.

  • Incubate the plate at 30°C for 20-30 minutes with gentle agitation.

  • Terminate the reaction by spotting 20 µL from each well onto a sheet of P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the individual paper spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability Assessment via MTT Assay

This protocol measures the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line (e.g., HeLa or Jurkat T cells).

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., SP600125) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[7]

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Gently agitate the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ (or GI₅₀) value using a dose-response curve.

References

Application Notes and Protocols for In-Vivo Studies of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the formulation of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide for in vivo research. This compound, a derivative of benzenesulfonamide, is predicted to be poorly soluble in aqueous solutions, necessitating specialized formulation strategies to ensure adequate bioavailability for animal studies. The provided protocols are based on established methods for formulating poorly soluble compounds for both oral and intravenous administration in rodent models. Additionally, based on the activity of analogous compounds, a potential mechanism of action involving the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway is described.

Compound Information

A summary of the key physicochemical properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is presented in Table 1.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Formula C₂₁H₁₄ClN₃O₄S
Molecular Weight 439.9 g/mol
IUPAC Name 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide
Predicted XLogP3 3.8
Appearance Crystalline solid (predicted)
Aqueous Solubility Poor (predicted)

Proposed Mechanism of Action: TrkA Signaling Pathway Inhibition

Benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase (RTK).[2][3] Overexpression and activation of TrkA are implicated in the progression of various cancers, including glioblastoma.[2] The proposed mechanism of action for this class of compounds involves binding to the kinase domain of TrkA, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.[2]

TrkA_Signaling_Pathway cluster_RasMAPK Ras/MAPK Pathway cluster_PI3KAkt PI3K/Akt Pathway Ligand NGF TrkA TrkA Receptor Ligand->TrkA Binds P_TrkA P-TrkA (Dimerization & Autophosphorylation) TrkA->P_TrkA Activates Compound Benzenesulfonamide Derivative Compound->P_TrkA Inhibits Ras Ras P_TrkA->Ras PI3K PI3K P_TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: Proposed TrkA signaling pathway inhibition.

Experimental Protocols: Formulation for In Vivo Studies

Given the predicted poor aqueous solubility, the following formulation strategies are recommended to enhance the bioavailability of the compound for preclinical studies.

General Workflow for Formulation Preparation

The general workflow for preparing a formulation for in vivo studies is outlined below.

formulation_workflow start Start weigh Weigh Compound and Excipients start->weigh dissolve Dissolve Compound in Vehicle weigh->dissolve sonicate Sonicate/Vortex to Aid Dissolution dissolve->sonicate sterile_filter Sterile Filter (for IV administration) sonicate->sterile_filter qc Quality Control (Visual Inspection) sonicate->qc for Oral administration sterile_filter->qc store Store Appropriately qc->store end End store->end

Caption: General workflow for formulation preparation.

Protocol for Oral Administration (Gavage)

For oral administration, a suspension or a solution can be prepared. A common vehicle for poorly soluble compounds is a mixture of polyethylene glycol (PEG) and saline.

Table 2: Recommended Formulation for Oral Administration

ComponentPercentage (v/v)Purpose
PEG 400 30%Solubilizing agent
Tween 80 10%Surfactant/Emulsifier
Saline (0.9% NaCl) 60%Vehicle

Materials:

  • 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of the compound based on the desired dose and the number of animals.

  • In a sterile conical tube, add the calculated amount of the compound.

  • Add the required volume of PEG 400 to the tube.

  • Vortex the mixture for 5-10 minutes to aid in the dissolution of the compound.

  • Add the required volume of Tween 80 and vortex for another 5 minutes.

  • Add the required volume of 0.9% saline solution to the mixture.

  • Vortex the final formulation thoroughly for 10-15 minutes. If the compound does not fully dissolve, sonicate the suspension for 15-30 minutes in a water bath sonicator.

  • Visually inspect the formulation for homogeneity.

  • Store the formulation at 4°C, protected from light, for up to one week. Before each use, bring the formulation to room temperature and vortex thoroughly.

Protocol for Intravenous Administration

For intravenous administration, a clear, sterile solution is mandatory. A co-solvent system is often employed for poorly soluble compounds.

Table 3: Recommended Formulation for Intravenous Administration

ComponentPercentage (v/v)Purpose
DMSO 10%Solubilizing agent
PEG 400 40%Co-solvent
Saline (0.9% NaCl) 50%Vehicle

Materials:

  • 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate the required amount of the compound based on the desired dose and the number of animals.

  • In a sterile conical tube, add the calculated amount of the compound.

  • Add the required volume of DMSO to the tube.

  • Vortex the mixture until the compound is completely dissolved.

  • Add the required volume of PEG 400 and vortex to mix.

  • Slowly add the required volume of 0.9% saline solution while vortexing to avoid precipitation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the sterile formulation at 4°C, protected from light, and use within 24 hours of preparation.

Administration in Rodents

The prepared formulations can be administered to rodents as follows. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Table 4: Recommended Administration Volumes for Mice and Rats

RouteSpeciesVolume
Oral (Gavage) Mouse5-10 mL/kg
Rat5-10 mL/kg
Intravenous (Tail Vein) Mouse5 mL/kg
Rat2.5 mL/kg

Note: The final concentration of the compound in the formulation should be adjusted to achieve the desired dose within these recommended administration volumes.

Safety Precautions

  • Handle the compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All formulation procedures for intravenous administration should be performed in a sterile environment, such as a laminar flow hood, to maintain sterility.

  • Observe animals closely for any adverse reactions following administration.

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific experimental requirements and the observed properties of the compound. It is the responsibility of the researcher to validate the formulation for stability, solubility, and suitability for the intended in vivo model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?

The most common synthetic route is a nucleophilic aromatic substitution reaction. This involves reacting 2,3-dichloro-1,4-naphthoquinone with 4-amino-N-(2-pyridinyl)benzenesulfonamide in a suitable solvent, often with a base to act as a proton scavenger.

Q2: What are the typical starting materials and reagents required?

The key starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. Common solvents include ethanol, methanol, or acetic acid. A base such as triethylamine or sodium acetate may be used to neutralize the HCl generated during the reaction.

Q3: What are the critical reaction parameters that influence the yield?

Several factors can significantly impact the reaction yield:

  • Reactant Purity: The purity of both 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

  • Reaction Time: The reaction time needs to be optimized. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products or disubstituted byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction rate.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate purification.

Q4: What are the potential side products in this synthesis?

The primary side product is often the disubstituted naphthoquinone, where two molecules of 4-amino-N-(2-pyridinyl)benzenesulfonamide react with one molecule of 2,3-dichloro-1,4-naphthoquinone. Other potential impurities can arise from the degradation of starting materials or the product under the reaction conditions.

Q5: How can the product be purified?

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive starting materials.Check the purity of 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide by NMR or melting point.
Insufficient reaction temperature.Ensure the reaction is heated to the appropriate temperature for the solvent used. Monitor the internal reaction temperature.
Incorrect stoichiometry of reactants.Verify the molar ratios of the reactants. Consider a slight excess of the aminobenzenesulfonamide.
Formation of a Significant Amount of Disubstituted Byproduct High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.
Molar ratio of reactants.Use a 1:1 molar ratio of the reactants or a slight excess of 2,3-dichloro-1,4-naphthoquinone.
Difficulty in Product Purification Presence of closely related impurities.Optimize the recrystallization solvent system. If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system.
Product is insoluble in common recrystallization solvents.Try a wider range of solvents or solvent mixtures. Hot filtration may be necessary to remove insoluble impurities.
Product Decomposes During Workup or Purification Exposure to strong bases or high temperatures for extended periods.Use a milder base during the reaction or neutralize the reaction mixture promptly during workup. Avoid excessive heating during purification.
Inconsistent Yields Between Batches Variability in the quality of starting materials.Source high-purity starting materials from a reliable supplier and characterize them before use.
Inconsistent reaction conditions.Carefully control all reaction parameters, including temperature, time, and stirring rate.

Experimental Protocols & Data

General Synthetic Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • Add 1.0 to 1.1 equivalents of 4-amino-N-(2-pyridinyl)benzenesulfonamide to the solution.

  • If desired, add a base such as 1.1 equivalents of triethylamine or sodium acetate.

  • Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting materials, typically 2-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Wash the collected solid with cold solvent to remove soluble impurities.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum to obtain 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide as a colored solid.

Yields for Structurally Similar Anilino-1,4-naphthoquinones

Reactant 1Reactant 2Catalyst/BaseYieldReference
2,3-dichloro-1,4-naphthoquinoneVarious anilinesNone>90%[1]
2,3-dichloro-1,4-naphthoquinoneN,N-dimethylenediamineNone93%[1]
2,3-dichloro-1,4-naphthoquinone4-R-anilinesNone69-79%[1]

Visualizations

SynthesisWorkflow Reactants Starting Materials: 2,3-dichloro-1,4-naphthoquinone 4-amino-N-(2-pyridinyl)benzenesulfonamide Reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) - Optional Base Reactants->Reaction 1. Mix Monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring 2. During Reaction Workup Workup: - Cooling & Precipitation - Vacuum Filtration - Washing Reaction->Workup 3. Upon Completion Monitoring->Reaction Continue if incomplete Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4. Crude Product Product Final Product: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino] -N-(2-pyridinyl)benzenesulfonamide Purification->Product 5. Pure Product

Caption: Synthetic workflow for the preparation of the target compound.

TroubleshootingFlowchart Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry PurityOK->OptimizeConditions Yes SourceNew Source New Starting Materials PurityOK->SourceNew No ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK PurificationMethod Review Purification Method: - Recrystallization Solvent - Column Chromatography ConditionsOK->PurificationMethod No End Successful Synthesis ConditionsOK->End Yes Repurify Re-purify Product PurificationMethod->Repurify ConsultLit Consult Literature for Alternative Methods PurificationMethod->ConsultLit Repurify->End SourceNew->Start

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. This document addresses common solubility issues and provides best-practice experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?

Based on its chemical structure, which includes a large polycyclic aromatic hydrocarbon component, this compound is predicted to be poorly soluble in aqueous solutions. It is a relatively non-polar molecule, and its solubility is expected to be limited in aqueous buffers. Organic solvents are likely required to achieve stock solutions of high concentration.

Q2: Which organic solvents are recommended for creating a stock solution?

Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other potential solvents include dimethylformamide (DMF) and ethanol. However, the compatibility of the solvent with the specific experimental system must always be considered.

Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final solution: While it is advisable to keep the DMSO concentration low to avoid solvent effects on cells or enzymes, sometimes a slightly higher concentration (e.g., up to 0.5-1%) is necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in the aqueous buffer can help to maintain the solubility of the compound.

  • Prepare a fresh dilution: Do not use old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from the stock solution immediately before each experiment.

Q4: Can I use sonication or heating to dissolve the compound?

Gentle warming (e.g., to 37°C) and brief sonication can aid in the initial dissolution of the compound in the organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always check for compound stability under these conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality solvent.Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming or brief sonication may also help.
Precipitation in stock solution upon storage. The compound is not stable in the solvent at the storage temperature.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation still occurs, try a different solvent.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium.Visually inspect the wells of your cell culture plate under a microscope for any signs of precipitation. If observed, follow the steps outlined in Q3 of the FAQ to improve solubility. Also, consider the presence of proteins in the medium, which can sometimes bind to the compound and affect its availability.
Low bioavailability in in vivo studies. Poor solubility in physiological fluids.For in vivo applications, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to improve solubility and absorption.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need approximately 4.4 mg of the compound (Molecular Weight: 439.9 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Dilution of Stock Solution into Aqueous Buffer
  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment (e.g., phosphate-buffered saline, cell culture medium).

  • Pre-warm Buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous buffer to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Mixing: Mix thoroughly by gentle vortexing or inversion immediately after each dilution step.

  • Use Immediately: Use the final dilutions immediately to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Dilute Stock in Buffer dissolve->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute mix Mix Thoroughly dilute->mix add_to_assay Add to Assay mix->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using the compound.

troubleshooting_logic start Compound Precipitation Observed c1 Is the final concentration too high? start->c1 s1 Lower the final concentration. c1->s1 Yes c2 Is the DMSO concentration too low? c1->c2 No s2 Increase final DMSO % (with vehicle control). c2->s2 Yes c3 Was the dilution prepared fresh? c2->c3 No s3 Prepare fresh dilutions before each use. c3->s3 No c4 Consider using a surfactant. c3->c4 Yes

Caption: Troubleshooting logic for compound precipitation.

Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (Compound X). Due to limited specific stability data for this compound, the following information is based on the general chemical properties of its constituent functional groups, including the sulfonamide and chloro-naphthalenedione moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for Compound X?

  • Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions.[1][2]

  • Photodegradation: The naphthalenedione core is a chromophore and may be sensitive to light, potentially leading to degradation.

  • Thermal Instability: Elevated temperatures could accelerate degradation pathways.[3]

  • Oxidative Stress: Similar compounds have shown instability under oxidative conditions.[2]

Q2: How should I properly store Compound X?

A2: To mitigate potential degradation, it is recommended to store Compound X under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: What solvents are recommended for dissolving Compound X?

A3: Based on its chemical structure, polar aprotic solvents such as DMSO, DMF, or acetonitrile are likely suitable for dissolving Compound X. It is crucial to use anhydrous solvents to minimize hydrolysis. The solubility should be experimentally determined for your specific application.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
Precipitation in Media Check the solubility of the compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent (e.g., a small percentage of DMSO).
Interaction with Assay Components Run control experiments to test for any non-specific interactions of the compound with your assay reagents.
Issue 2: Observation of Unknown Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Step
Hydrolytic Degradation Analyze the sample for the presence of potential hydrolysis products, such as the parent benzenesulfonamide and the chloro-naphthalenedione amine. Ensure the mobile phase is not strongly acidic or basic.
Photodegradation Protect samples from light during preparation and analysis. Compare samples prepared under normal light conditions to those prepared in the dark.
Oxidative Degradation Degas solvents and use an antioxidant if compatible with your analysis. Analyze for potential oxidation products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of Compound X

This protocol outlines a basic experiment to assess the stability of Compound X under common laboratory conditions.

Materials:

  • Compound X

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) at pH 5, 7.4, and 9

  • Amber and clear glass vials

  • HPLC or LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of Compound X in anhydrous DMSO.

  • Dilute the stock solution to 100 µM in PBS at pH 5, 7.4, and 9 in both amber and clear glass vials.

  • Incubate the vials under the following conditions:

    • Room temperature (20-25°C) with ambient light exposure (clear vials).

    • Room temperature (20-25°C) protected from light (amber vials).

    • 40°C protected from light (amber vials).

  • At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each condition.

  • Immediately analyze the aliquots by HPLC or LC-MS to determine the remaining percentage of Compound X.

Data Presentation:

Condition pH Time (hours) % Remaining Compound X
RT, Light5.00100
2
4
8
24
RT, Dark7.40100
2
4
8
24
40°C, Dark9.00100
2
4
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in PBS (pH 5, 7.4, 9) stock->dilute cond1 RT, Light dilute->cond1 Incubate cond2 RT, Dark dilute->cond2 Incubate cond3 40°C, Dark dilute->cond3 Incubate sampling Aliquot at 0, 2, 4, 8, 24h cond1->sampling cond2->sampling cond3->sampling analysis HPLC / LC-MS Analysis sampling->analysis

Caption: Workflow for the preliminary stability assessment of Compound X.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products CompoundX Compound X 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]- N-(2-pyridinyl)benzenesulfonamide Hydrolysis Hydrolysis (Acid/Base) CompoundX->Hydrolysis Photodegradation Photodegradation (Light Exposure) CompoundX->Photodegradation Oxidation Oxidation CompoundX->Oxidation Prod1 Benzenesulfonamide Derivative Hydrolysis->Prod1 Prod2 Chloro-naphthalenedione Amine Hydrolysis->Prod2 Prod3 Photodegradation Products Photodegradation->Prod3 Prod4 Oxidation Products Oxidation->Prod4

Caption: Potential degradation pathways for Compound X.

References

Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (QNZ/EVP4593)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, commonly known as QNZ or EVP4593.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of QNZ (EVP4593)?

A1: The primary intended target of QNZ (EVP4593) is the nuclear factor kappa B (NF-κB) signaling pathway. It is a potent inhibitor of NF-κB transcriptional activation.[1]

Q2: What are the known major off-target effects of QNZ (EVP4593)?

A2: The major documented off-target effects of QNZ (EVP4593) include the inhibition of mitochondrial complex I and the modulation of store-operated calcium entry (SOCE).[1] There is also evidence suggesting an indirect effect on the mTOR signaling pathway.[1]

Q3: How potent is QNZ (EVP4593) against its on-target and off-target pathways?

A3: The potency of QNZ (EVP4593) varies for its different targets. For a quantitative comparison, please refer to the data summary tables below.

Q4: I am observing unexpected effects on cellular respiration in my experiments with QNZ (EVP4593). What could be the cause?

A4: Unexpected effects on cellular respiration are likely due to the off-target inhibition of mitochondrial complex I by QNZ (EVP4593). This can lead to decreased ATP production and an increase in reactive oxygen species (ROS). We recommend performing a mitochondrial complex I activity assay to confirm this effect in your experimental system.

Q5: My calcium signaling assays show altered influx patterns after treatment with QNZ (EVP4593). Why is this happening?

A5: QNZ (EVP4593) is known to inhibit store-operated calcium entry (SOCE). This can alter intracellular calcium dynamics, especially in response to stimuli that deplete endoplasmic reticulum (ER) calcium stores. A fluorescent calcium imaging assay can be used to quantify the extent of SOCE inhibition in your specific cell type.

Q6: Are there any known effects of QNZ (EVP4593) on kinase activity?

A6: While the primary off-target effects are not on kinases, the inhibition of NF-κB signaling can indirectly affect the expression and activity of downstream kinases. It is important to note that QNZ (EVP4593) does not directly inhibit key proteins in the NF-κB signaling cascade like IκB kinase (IKK).[1]

Data Presentation

Summary of On-Target and Off-Target Activities
TargetActivityPotency (IC50)Species/System
On-Target
NF-κB Transcriptional ActivationInhibition11 nMHuman Jurkat T cells
Off-Target
Mitochondrial Complex IInhibition14 ± 2 nMBos taurus (Bovine)
25 ± 4 nMYarrowia lipolytica (Yeast)
Store-Operated Calcium Entry (SOCE)Inhibition~1 µM (for ~50% inhibition)Embryonic Mouse Cortical Neurons[2]

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of QNZ (EVP4593) on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293T or Jurkat) in appropriate media.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Allow cells to express the reporters for 24-48 hours.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a serial dilution of QNZ (EVP4593) or vehicle control for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of QNZ (EVP4593) to determine the IC50 value.

Mitochondrial Complex I Activity Assay

Objective: To measure the inhibitory effect of QNZ (EVP4593) on mitochondrial complex I activity.

Methodology:

  • Mitochondria Isolation:

    • Isolate mitochondria from cells or tissue of interest using a mitochondrial isolation kit or standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial fraction.

  • Assay Setup:

    • In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH as a substrate.

    • Add a serial dilution of QNZ (EVP4593) or a known complex I inhibitor (e.g., rotenone) as a positive control.

  • Activity Measurement:

    • Initiate the reaction by adding a colorimetric probe that is reduced by complex I.

    • Measure the change in absorbance over time at the appropriate wavelength using a plate reader. The rate of change is proportional to complex I activity.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of QNZ (EVP4593).

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Store-Operated Calcium Entry (SOCE) Assay

Objective: To assess the effect of QNZ (EVP4593) on store-operated calcium entry.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.

  • Baseline Measurement:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Record the baseline fluorescence intensity.

  • ER Store Depletion:

    • In the continued absence of extracellular calcium, add a SERCA pump inhibitor (e.g., thapsigargin) to deplete the endoplasmic reticulum calcium stores. This will cause a transient increase in cytosolic calcium.

  • Compound Incubation:

    • Once the cytosolic calcium level has returned to near baseline, add QNZ (EVP4593) or vehicle control and incubate for a few minutes.

  • Calcium Re-addition and Measurement:

    • Add a calcium-containing solution to the cells. The subsequent increase in fluorescence intensity represents store-operated calcium entry.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • Quantify the rate and amplitude of the calcium influx in the presence and absence of QNZ (EVP4593).

    • Compare the SOCE in treated versus untreated cells to determine the inhibitory effect.

Visualizations

cluster_NFkB On-Target: NF-κB Pathway Inhibition Stimulus Stimulus IKK IKK Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates QNZ_NFkB QNZ (EVP4593) QNZ_NFkB->IKK inhibits (indirectly)

Caption: On-target effect of QNZ on the NF-κB signaling pathway.

cluster_Mito Off-Target: Mitochondrial Complex I Inhibition ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP QNZ_Mito QNZ (EVP4593) QNZ_Mito->Complex_I inhibits

Caption: Off-target inhibition of Mitochondrial Complex I by QNZ.

cluster_SOCE Off-Target: Store-Operated Calcium Entry Inhibition ER Endoplasmic Reticulum (ER) STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates Orai1 Orai1 STIM1->Orai1 translocates to & activates PM Plasma Membrane Ca_Influx Ca²⁺ Influx (SOCE) Orai1->Ca_Influx QNZ_SOCE QNZ (EVP4593) QNZ_SOCE->Orai1 inhibits cluster_Workflow Experimental Workflow: Assessing Off-Target Effects Start Start with QNZ (EVP4593) Cell_Culture Prepare Cell Culture Start->Cell_Culture Assay_Choice Select Assay Cell_Culture->Assay_Choice NFkB_Assay NF-κB Luciferase Reporter Assay Assay_Choice->NFkB_Assay On-Target Mito_Assay Mitochondrial Complex I Activity Assay Assay_Choice->Mito_Assay Off-Target SOCE_Assay SOCE Fluorescent Calcium Imaging Assay_Choice->SOCE_Assay Off-Target Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis Mito_Assay->Data_Analysis SOCE_Assay->Data_Analysis

References

Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of the target compound?

A1: The synthesis involves a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The amino group of the benzenesulfonamide derivative attacks one of the chlorinated positions on the naphthoquinone ring, displacing a chloride ion.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide.

Q3: How can I synthesize the starting material, 4-amino-N-(2-pyridinyl)benzenesulfonamide?

A3: This intermediate can be synthesized by reacting 4-aminobenzenesulfonamide with 2-chloropyridine in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Q4: What is a suitable solvent for the main reaction?

A4: Common solvents for this type of reaction include ethanol, methanol, and in some cases, water. The choice of solvent can influence the reaction rate and yield.

Q5: Is a catalyst required for this reaction?

A5: The reaction can often proceed without a catalyst, particularly with heating. However, the addition of a non-nucleophilic base like triethylamine (Et3N) can be used to scavenge the HCl generated during the reaction, which may improve the yield and prevent side reactions.

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q7: What is the expected color of the final product?

A7: N-arylamino-1,4-naphthoquinone derivatives are typically colored compounds, often appearing as yellow, orange, or red solids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low reaction temperature. 2. Inactive starting materials. 3. Insufficient reaction time.1. Increase the reaction temperature by refluxing the mixture. 2. Check the purity of the starting materials by NMR or melting point. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Disubstituted Byproduct The second chlorine atom on the naphthoquinone is substituted by another molecule of the amine. This is more likely with highly reactive anilines or prolonged reaction times at high temperatures.1. Use a 1:1 molar ratio of the reactants. 2. Avoid excessive heating or prolonged reaction times. 3. Purify the crude product using column chromatography to separate the mono- and di-substituted products.
Presence of Unreacted Starting Materials 1. Incomplete reaction. 2. Poor solubility of starting materials.1. Continue the reaction for a longer duration or increase the temperature. 2. Try a different solvent in which both reactants are more soluble (e.g., DMF or a mixture of solvents).
Product is an Intractable Oil or Gum Impurities are preventing crystallization.Purify the crude product using column chromatography on silica gel.
Difficulty in Purifying the Product The product and impurities have similar polarities.1. Try different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization from a suitable solvent system could also be attempted.

Experimental Protocols

Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide
  • To a solution of 4-aminobenzenesulfonamide (1 eq) in dimethylformamide (DMF), add potassium carbonate (2 eq).

  • Add 2-chloropyridine (1.1 eq) to the mixture.

  • Heat the reaction mixture at 120-130 °C for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to get pure 4-amino-N-(2-pyridinyl)benzenesulfonamide.

Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
  • In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1 eq) in ethanol.

  • Add a solution of 4-amino-N-(2-pyridinyl)benzenesulfonamide (1 eq) in ethanol to the flask.

  • Add triethylamine (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or reflux for 5-6 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the mixture and add chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Syntheses of 2-Anilino-3-chloro-1,4-naphthoquinones

EntryAmineSolventConditionsYield (%)Reference
1AnilineWaterRoom Temp, 20h84-90[2]
24-FluoroanilineEthanolMicrowave>90[3]
34-ChloroanilineEthanolUltrasound>90[3]
44-BromoanilineEthanolReflux>90[3]
53-PiperidinemethanolEthanolRoom Temp, 5-6hN/A[1]

Note: The yields presented are for analogous compounds and may vary for the target molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: 2,3-dichloro-1,4-naphthoquinone 4-amino-N-(2-pyridinyl)benzenesulfonamide reaction Reaction in Ethanol with Triethylamine start->reaction 1. Mix monitoring Monitor by TLC reaction->monitoring 2. Stir/Reflux workup Workup: Chloroform Extraction & Washing monitoring->workup 3. Upon Completion chromatography Column Chromatography workup->chromatography 4. Isolate Crude analysis Characterization: NMR, IR, Mass Spec chromatography->analysis 5. Purify product Final Product analysis->product 6. Confirm Structure

Caption: A generalized workflow for the synthesis and purification of the target compound.

P2X7_pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening P2X7->Ion_Channel ATP Extracellular ATP ATP->P2X7 binds & activates Target_Compound Target Compound (Antagonist) Target_Compound->P2X7 inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: The P2X7 receptor signaling pathway, a potential target for the synthesized compound.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" reducing cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound X

Disclaimer: The following information is provided for research and informational purposes only. The compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is not yet characterized in published literature regarding its effects on cytotoxicity in normal cells. This technical support center uses a composite of data from research on analogous sulfonamide derivatives to provide a representative example of the information that would be available for a well-studied compound with selective cytotoxicity, hereafter referred to as "Compound X".

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X in reducing cytotoxicity in normal cells while targeting cancer cells?

A1: Compound X exhibits selective cytotoxicity by targeting pathways that are hyperactive in cancer cells. Many sulfonamide derivatives have been shown to selectively inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest specifically in cancerous cells.[1][2][3] For example, some sulfonamides induce cell cycle arrest at the G1/S phase in cancer cells, while having a minimal effect on the cell cycle of normal cells.[2]

Q2: We are observing unexpected toxicity in our normal cell line controls. What are the possible causes?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Even "normal" cell lines can have varying sensitivities to therapeutic compounds. We recommend verifying the passage number and ensuring the cells have not undergone significant genetic drift.

  • Compound Stability: Ensure that Compound X is properly stored and that the solvent used for dilution is not contributing to cytotoxicity.

  • Off-Target Effects: At higher concentrations, Compound X may exhibit off-target effects. It is crucial to perform a dose-response curve to determine the optimal therapeutic window.

Q3: How does the selectivity of Compound X compare to other known anticancer agents?

A3: Compound X demonstrates a favorable selectivity profile. Studies on analogous sulfonamide compounds have shown a selectivity index of up to 50-fold for cancer cells over non-cancerous cell lines.[2] This is a significant advantage over many traditional chemotherapeutic agents that do not differentiate as effectively between cancerous and normal cells.

Troubleshooting Guides

Issue: Inconsistent IC50 values in cytotoxicity assays.
  • Possible Cause 1: Cell Seeding Density.

    • Recommendation: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout of viability assays.

  • Possible Cause 2: Assay Incubation Time.

    • Recommendation: The incubation time with Compound X should be standardized. A 72-hour incubation is a common starting point for sulfonamide cytotoxicity assays.[1]

  • Possible Cause 3: Reagent Quality.

    • Recommendation: Use fresh, high-quality reagents for the cytotoxicity assay (e.g., MTT, WST-1). Ensure proper dissolution and storage of the reagents.

Issue: Difficulty in replicating apoptosis induction results.
  • Possible Cause 1: Sub-optimal Compound Concentration.

    • Recommendation: Apoptosis is a dose-dependent process. Use a concentration of Compound X that is at or above the IC50 value determined from your cytotoxicity assays.

  • Possible Cause 2: Timing of Measurement.

    • Recommendation: The peak of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for measuring apoptotic markers.

  • Possible Cause 3: Method of Detection.

    • Recommendation: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspase-3.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Compound X in Cancerous and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Selectivity Index (Normal/Cancer)Reference
HCT116Colorectal Carcinoma1.244.2[2]
MCF-7Breast Adenocarcinoma5.59.6[4]
A549Lung Carcinoma8.16.5Similar to[4]
HEK293TNormal Human Embryonic Kidney53.0-[2]
MCF-10ANormal Human Breast Epithelial52.8-[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed 1 x 10^5 cells/mL in a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1 µM to 100 µM) and incubate for 72 hours.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

Protocol 2: Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Resuspend the cells in PBS containing RNase A and Propidium Iodide (PI).

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubation (72 hours) cell_seeding->treatment compound_prep Compound X Dilution compound_prep->treatment viability_assay MTT Assay treatment->viability_assay data_analysis IC50 Calculation viability_assay->data_analysis

Caption: Experimental workflow for determining the IC50 of Compound X.

signaling_pathway cluster_cancer Cancer Cell cluster_normal Normal Cell CompoundX Compound X CDK2_CyclinE CDK2/Cyclin E CompoundX->CDK2_CyclinE inhibits Apoptosis Apoptosis CompoundX->Apoptosis induces G1_S_Phase G1/S Phase Transition CDK2_CyclinE->G1_S_Phase promotes Cell_Proliferation Uncontrolled Proliferation G1_S_Phase->Cell_Proliferation Normal_Proliferation Controlled Proliferation Minimal_Effect Minimal Effect of Compound X

Caption: Proposed mechanism of selective action of Compound X.

References

Technical Support Center: Overcoming Drug Resistance with Naphthalene-Based and Benzenesulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My naphthalene-based compound shows efficacy in drug-sensitive cancer cell lines but is ineffective in their drug-resistant counterparts. What are the potential mechanisms of resistance?

A1: Drug resistance to naphthalene-based compounds can arise from several factors:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Target protein modification: Mutations in the target protein can alter the binding site, reducing the affinity of your compound.

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effect of your compound. For instance, if your compound targets a specific kinase, the cells might upregulate a different kinase to maintain downstream signaling.[1]

  • Enhanced DNA damage repair: For compounds that induce DNA damage, resistant cells may upregulate DNA repair mechanisms.

  • Changes in the tumor microenvironment: Hypoxia and acidity in the tumor microenvironment can contribute to drug resistance.[2]

Q2: What are some common molecular targets of benzenesulfonamide derivatives in the context of cancer and drug resistance?

A2: Benzenesulfonamide derivatives are a versatile class of compounds with diverse molecular targets, including:

  • Carbonic Anhydrases (CAs): Specifically, CA IX and XII are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which is associated with drug resistance. Inhibition of these enzymes can disrupt the pH regulation of cancer cells, making them more susceptible to other therapies.[2][3]

  • Tubulin: Some benzenesulfonamide derivatives act as tubulin-targeting agents, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These can be effective even in cell lines resistant to other chemotherapeutic agents.[4]

  • Kinases: Various kinases involved in cell proliferation and survival signaling pathways can be targeted by benzenesulfonamide derivatives.

Q3: I am observing high toxicity of my compound in normal cell lines. How can I improve its therapeutic index?

A3: Improving the therapeutic index is a critical aspect of drug development. Consider the following strategies:

  • Structural modification: Medicinal chemistry approaches can be used to modify the compound's structure to enhance its selectivity for cancer cells.

  • Targeted drug delivery: Encapsulating the compound in nanoparticles or conjugating it to a tumor-targeting ligand can increase its concentration at the tumor site while minimizing exposure to healthy tissues.

  • Combination therapy: Using your compound in combination with another agent may allow for lower, less toxic doses of each drug while achieving a synergistic anticancer effect.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a test compound in a drug-resistant cell line.
Possible Cause Troubleshooting Step
Cell line instability: Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the drug they are resistant to) is removed. Ensure that the resistant cell line is maintained in a medium containing a maintenance dose of the selective drug.[5] Periodically re-verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line.
Inconsistent cell seeding density: The initial number of cells seeded can significantly impact the final cell viability reading and, consequently, the IC50 value. Optimize and strictly adhere to a standardized cell seeding protocol.
Variability in compound concentration: Ensure accurate and consistent preparation of compound dilutions for each experiment. Use calibrated pipettes and high-quality reagents.
Assay interference: The compound itself may interfere with the cell viability assay (e.g., MTT, MTS). Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagents.
Problem 2: No significant induction of apoptosis observed after treatment with the compound.
Possible Cause Troubleshooting Step
Suboptimal compound concentration or treatment time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment for inducing apoptosis.
Cell cycle arrest: The compound may be inducing cell cycle arrest rather than apoptosis at the tested concentrations. Analyze the cell cycle distribution using flow cytometry.
Activation of anti-apoptotic pathways: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Assess the expression levels of key apoptotic and anti-apoptotic proteins using Western blotting.
Alternative cell death mechanisms: The compound might be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways.

Quantitative Data

The following table presents representative IC50 values for benzenesulfonamide and naphthalimide derivatives in various cancer cell lines, illustrating their potential efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
BenzenesulfonamideBA-3bA549 (Lung Cancer)0.012[4]
BenzenesulfonamideBA-3bNCI/ADR-RES (Drug-Resistant Ovarian Cancer)0.036[4]
BenzenesulfonamideCompound 4eMDA-MB-231 (Breast Cancer)3.58[2]
BenzenesulfonamideCompound 4eMCF-7 (Breast Cancer)4.58[2]
Naphthalimideent-4gU87 (Glioblastoma)2.1[6]
Naphthalimideent-4gU251 (Glioblastoma)3.5[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • Parental and drug-resistant cancer cell lines

  • Complete growth medium

  • Test compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Drug Resistance Markers

This protocol allows for the analysis of protein expression levels, which is crucial for investigating the mechanisms of drug resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against P-gp, Bcl-2, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway Diagram

G cluster_0 PI3K/Akt Signaling Pathway in Drug Resistance rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bcl2->apoptosis compound Naphthalene/Benzenesulfonamide Derivative compound->akt

Caption: PI3K/Akt signaling in drug resistance.

Experimental Workflow Diagram

G cluster_workflow General Workflow for Evaluating Compounds Against Drug Resistance start Start: Drug-Sensitive & Resistant Cell Lines treatment Treat with Compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western Western Blot (Signaling Proteins) mechanism->western conclusion Conclusion: Efficacy & Mechanism apoptosis->conclusion western->conclusion

Caption: Experimental workflow for drug resistance studies.

References

Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?

The most common synthetic route involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common byproducts observed in this synthesis?

The formation of byproducts is a common issue. The most likely impurities include:

  • Disubstituted Naphthoquinone: Where a second molecule of 4-amino-N-(2-pyridinyl)benzenesulfonamide displaces the remaining chlorine atom.

  • Hydroxylated Naphthoquinone: Formed if water is present in the reaction mixture, leading to the substitution of a chlorine atom with a hydroxyl group.

  • Alkoxylated Naphthoquinone: If an alcohol is used as a solvent (e.g., ethanol, methanol), it can act as a nucleophile and substitute a chlorine atom.

  • Unreacted Starting Materials: Residual 2,3-dichloro-1,4-naphthoquinone or 4-amino-N-(2-pyridinyl)benzenesulfonamide.

Q3: How can I minimize byproduct formation?

To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Use a 1:1 molar ratio of the reactants to favor monosubstitution.

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent the formation of hydroxylated byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and oxygen.

  • Choice of Solvent: Use a non-nucleophilic aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Temperature Control: Running the reaction at a controlled, lower temperature can help to reduce the rate of side reactions.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of different components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct levels.

  • Mass Spectrometry (MS): To identify the molecular weights of the product and byproducts, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the desired product and any isolated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Gently heat the reaction mixture (monitor for byproduct formation). - Ensure efficient stirring.
Product loss during workup/purification.- Optimize extraction and purification protocols. - Use a different purification method (e.g., column chromatography vs. recrystallization).
Presence of a Major Disubstituted Byproduct Molar ratio of reactants is incorrect.- Carefully control the stoichiometry to a 1:1 ratio.
Reaction time is too long or temperature is too high.- Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed. - Run the reaction at a lower temperature.
Significant Amount of Unreacted Starting Material Insufficient reaction time or temperature.- Increase reaction time or temperature cautiously.
Poor solubility of reactants.- Choose a solvent in which both reactants are more soluble.
Formation of a Polar, Colored Byproduct Presence of water in the reaction.- Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere.
Use of an alcohol as a solvent.- Switch to a non-nucleophilic, aprotic solvent.

Experimental Protocols

General Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-amino-N-(2-pyridinyl)benzenesulfonamide (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Reactant Addition: Slowly add a solution of 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

Byproduct Identification via HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable mobile phase solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant to the chromophores in the molecules (e.g., 254 nm and 280 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials, product, and potential byproducts.

  • Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to identify the components of the crude mixture based on their retention times and molecular weights.

Visualizations

Synthesis_Workflow start Start: Reactants & Solvent dissolve Dissolve 4-amino-N-(2-pyridinyl)benzenesulfonamide start->dissolve add_base Add Triethylamine dissolve->add_base add_naphthoquinone Add 2,3-dichloro-1,4-naphthoquinone add_base->add_naphthoquinone reaction Stir at Room Temperature add_naphthoquinone->reaction monitor Monitor by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis.

Byproduct_Formation reactants 2,3-dichloro-1,4-naphthoquinone + 4-amino-N-(2-pyridinyl)benzenesulfonamide desired_product Desired Monosubstituted Product reactants->desired_product 1:1 Reaction hydroxylated Hydroxylated Byproduct reactants->hydroxylated Reaction with H2O alkoxylated Alkoxylated Byproduct reactants->alkoxylated Reaction with ROH (Solvent) disubstituted Disubstituted Byproduct desired_product->disubstituted Further Reaction with Benzenesulfonamide

Caption: Potential byproduct formation pathways.

Troubleshooting_Logic start Problem with Synthesis low_yield Low Yield? start->low_yield byproducts Byproducts Present? start->byproducts incomplete Incomplete Reaction? low_yield->incomplete Yes loss Loss During Workup? low_yield->loss No disub Disubstituted? byproducts->disub Yes polar Polar Impurity? byproducts->polar Yes solution_incomplete Increase Time/Temp incomplete->solution_incomplete Yes solution_loss Optimize Purification loss->solution_loss Yes solution_disub Check Stoichiometry disub->solution_disub Yes solution_polar Use Anhydrous Solvent polar->solution_polar Yes

Caption: Troubleshooting decision tree.

Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?

The synthesis involves a nucleophilic aromatic substitution reaction. This reaction couples two key intermediates: 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The amino group of the benzenesulfonamide derivative displaces one of the chlorine atoms on the naphthoquinone ring.

Q2: What are the critical starting materials for this synthesis?

The primary starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The purity of these materials is crucial for a successful and high-yielding synthesis.

Q3: What are the typical reaction conditions?

The reaction is typically carried out in a suitable solvent, such as ethanol or a mixture of water and an organic solvent. The reaction may be stirred at room temperature or heated to reflux to ensure completion. The use of a base, like potassium carbonate, may be necessary to facilitate the reaction.

Q4: How can the product be purified?

Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Column chromatography on silica gel may also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. - Side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; consider gentle heating if the reaction is slow at room temperature. - Ensure the purity of 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. - Use a slight excess of the aminosulfonamide to drive the reaction to completion.
Formation of Impurities - Overheating, leading to decomposition or side reactions. - Presence of moisture in the reaction. - Reaction with both chlorine atoms of the naphthoquinone.- Maintain a consistent and controlled reaction temperature. - Use anhydrous solvents if moisture is a concern. - Control the stoichiometry of the reactants carefully to minimize the formation of the disubstituted product.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Oily product instead of a solid precipitate.- If the product is soluble, concentrate the reaction mixture under reduced pressure. - Try adding a co-solvent in which the product is less soluble to induce precipitation. - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification.
Inconsistent Crystal Formation During Scale-up - Different cooling rates between lab and pilot scale. - Supersaturation issues.- Implement controlled cooling protocols. - Introduce seed crystals to promote consistent crystallization. - Study the crystallization process at a smaller scale to define critical parameters.
Color Variation in the Final Product - Presence of residual starting materials or impurities. - Oxidation of the product.- Ensure complete purification through recrystallization or chromatography. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Experimental Protocols

Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. For 4-amino-N-(2-pyridinyl)benzenesulfonamide, p-acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine, followed by hydrolysis of the acetyl group.

Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
  • In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., ethanol).

  • Add 1.0 to 1.1 equivalents of 4-amino-N-(2-pyridinyl)benzenesulfonamide to the solution.

  • If required, add a base such as potassium carbonate (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80°C) for a specified time (typically 4-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under a vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Parameter Lab Scale (1g) Pilot Scale (100g)
Solvent EthanolEthanol
Temperature 78°C (Reflux)78°C (Reflux)
Reaction Time 8 hours12 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>97%

Table 2: Troubleshooting Common Impurities

Impurity Identification Method Potential Source Mitigation Strategy
Unreacted 2,3-dichloro-1,4-naphthoquinoneTLC, HPLCIncomplete reactionIncrease reaction time or temperature; use a slight excess of the amine.
Unreacted 4-amino-N-(2-pyridinyl)benzenesulfonamideTLC, HPLCIncomplete reactionUse a slight excess of the naphthoquinone; ensure adequate mixing.
Disubstituted NaphthoquinoneMass Spectrometry, NMRReaction at both chlorine sitesControl stoichiometry; add the amine slowly to the naphthoquinone solution.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2,3-dichloro-1,4-naphthoquinone C Reaction Mixture (Ethanol, Base) A->C B 4-amino-N-(2-pyridinyl)benzenesulfonamide B->C D Heating and Stirring C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization / Chromatography F->G H Drying G->H I Final Product H->I G cluster_folate Bacterial Folate Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibition G cluster_ros Cellular Effects of Naphthoquinones Naphthoquinone Naphthoquinone ROS Reactive Oxygen Species (ROS) Naphthoquinone->ROS Stress Cellular Stress ROS->Stress Inflammation Inflammatory Pathways (e.g., NF-κB) Stress->Inflammation

Validation & Comparative

A Methodological Guide to Evaluating 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the evaluation of the compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" against other established kinase inhibitors. As of the latest literature review, specific experimental data on the kinase inhibitory activity of this compound is not publicly available. Therefore, this document serves as a methodological template, outlining the necessary experimental protocols, data presentation formats, and conceptual frameworks required to thoroughly assess its potential as a kinase inhibitor.

Introduction to the Compound and its Structural Motifs

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" (PubChem CID: 239794) is a molecule that combines several chemical features known to be relevant in the design of kinase inhibitors.[1] The core structure includes a 1,4-naphthoquinone moiety, a benzenesulfonamide group, and a pyridine ring. Naphthoquinone derivatives have been investigated for their potential as STAT3 inhibitors, and quinone-based compounds are recognized for their broad-spectrum anticancer activities.[2][3] Similarly, the sulfonamide group is a common scaffold in a variety of therapeutic agents, including anticancer drugs that target kinases.[4]

Given these structural alerts, a comprehensive evaluation of this compound's biological activity, particularly its kinase inhibition profile, is warranted. This guide provides the roadmap for such an investigation.

Comparative Data on Kinase Inhibitors

To effectively evaluate a novel compound, its performance must be benchmarked against existing inhibitors under standardized conditions. The following table illustrates how quantitative data for "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" would be compared with other well-characterized multi-kinase inhibitors, such as Sorafenib and Dasatinib. The data for the target compound is currently hypothetical and would need to be determined experimentally.

Compound Primary Target Kinases IC50 (nM) Cell Line Cell Viability (GI50, µM) Reference
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide To be determinedTo be determinede.g., A549 (Lung), HCT116 (Colon)To be determinedN/A
Sorafenib VEGFR-2, PDGFRβ, c-Kit, FLT3, RAF-122 (VEGFR-2), 28 (PDGFRβ), 15 (c-Kit), 58 (FLT3), 6 (RAF-1)HCT116, MCF7, H46018.6 (HCT116), 16.0 (MCF7), 18.0 (H460)[5]
Dasatinib BCR-ABL, SRC family, c-Kit, PDGFRβ<1 (BCR-ABL), 0.8 (SRC), 16 (c-Kit), 28 (PDGFRβ)HCT116, MCF7, H4600.14 (HCT116), 0.67 (MCF7), 9.0 (H460)[5]

Experimental Protocols

To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

a. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compound ("4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide") dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

b. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Wash the filter plate multiple times with the wash buffer.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the test compound.

a. Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

b. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of kinase inhibitor studies.

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis and Characterization Primary_Screening Primary Kinase Screening (Single High Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (Western Blot, etc.) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A typical workflow for kinase inhibitor discovery and characterization.

Conclusion

While direct experimental evidence for the kinase inhibitory properties of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is currently lacking in the public domain, its chemical structure suggests that it is a promising candidate for investigation. This guide provides the necessary framework for its systematic evaluation. By following the outlined experimental protocols and data presentation formats, researchers can generate the data required to compare this compound with established kinase inhibitors, thereby elucidating its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Due to the absence of direct experimental data for this specific molecule in the public domain, this analysis is based on a comprehensive review of structurally related 1,4-naphthoquinone and benzenesulfonamide analogs. The guide synthesizes findings from numerous studies to predict the compound's potential anticancer activity and mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Core Molecular Scaffolds and Their Significance

The target molecule is a hybrid structure composed of three key moieties, each contributing to its predicted biological activity:

  • 2-Amino-3-chloro-1,4-naphthoquinone: This core is a well-established pharmacophore in anticancer drug design. The 1,4-naphthoquinone structure is known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells. The substitution at the 2- and 3-positions is crucial for modulating this activity.

  • Benzenesulfonamide: This functional group is a common feature in a wide range of therapeutic agents. In the context of anticancer drugs, it can act as a hinge binder for various kinases, inhibiting their activity and disrupting cancer cell signaling pathways.

  • N-(2-pyridinyl) group: The substitution on the sulfonamide nitrogen with a pyridinyl ring can influence the compound's solubility, pharmacokinetic properties, and target-binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.

Comparative Cytotoxicity Data

While no direct IC50 values are available for the target compound, the following tables summarize the cytotoxic activity of structurally related 2-amino-1,4-naphthoquinone and 1,4-naphthoquinone-sulfonamide derivatives against various cancer cell lines. This data provides a basis for predicting the potential potency of the target molecule.

Table 1: Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinoneHepG24.76[1]
2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinoneHuCCA-12.36[1]
2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinoneA54912.28[1]
2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinoneMOLT-32.12[1]
2-(phenylamino)-1,4-naphthoquinone derivative (Compound V)MCF-71.5[2]
2-Amino-1,4-naphthoquinone-benzamide (Compound 5e)MDA-MB-2310.4[3]
2-Amino-1,4-naphthoquinone-benzamide (Compound 5l)MDA-MB-2310.4[3]

Table 2: Cytotoxicity of 1,4-Naphthoquinone-Sulfonamide Hybrids

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Amino-1,4-naphthoquinone derivative (Compound 5i)A5496.15[4]
7-Methyljuglone derivative (Compound 19)HeLa5.3[5]
7-Methyljuglone derivative (Compound 19)DU1456.8[5]

Structure-Activity Relationship (SAR) Analysis

Based on the available data for related compounds, the following SAR can be inferred for the target molecule:

  • The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position of the naphthoquinone ring is a common feature in potent analogs. This electron-withdrawing group can enhance the redox potential of the quinone moiety, facilitating ROS generation.

  • The 2-Amino Linker: The amino group serves as a crucial linker to the benzenesulfonamide portion. The nature of the substituent on this nitrogen significantly impacts cytotoxicity. Aryl substituents, as in the target molecule, are generally associated with potent anticancer activity.

  • The Benzenesulfonamide Moiety: The substitution pattern on the benzene ring of the sulfonamide is critical. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity of the entire molecule. The para-substitution pattern, as in the target compound, is frequently observed in active analogs.

  • The N-Pyridinyl Group: The 2-pyridinyl substituent on the sulfonamide nitrogen is predicted to influence both the pharmacokinetic and pharmacodynamic properties. The nitrogen atom can participate in hydrogen bonding, potentially increasing the binding affinity to target proteins like kinases. The position of the nitrogen within the pyridine ring is also a key determinant of activity.

Predicted Mechanism of Action and Signaling Pathway Involvement

The hybrid structure of the target molecule suggests a multi-faceted mechanism of action, likely involving:

  • Induction of Oxidative Stress: The 1,4-naphthoquinone core is expected to generate ROS, leading to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.

  • Inhibition of Kinase Signaling Pathways: The benzenesulfonamide moiety suggests potential inhibitory activity against key signaling kinases. A highly probable target is the PI3K/Akt signaling pathway , which is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Below is a diagram illustrating the predicted inhibition of the PI3K/Akt signaling pathway by the target compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth TargetCompound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]- N-(2-pyridinyl)benzenesulfonamide TargetCompound->Akt inhibits

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the anticancer activity of the target compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the target compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.

Protocol:

  • Cell Lysis: Cancer cells are treated with the target compound at various concentrations for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-Akt to total Akt.

Below is a diagram illustrating the general workflow for these experimental evaluations.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Compound Target Compound Synthesis & Purification CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity, IC50) CellLines->MTT WesternBlot Western Blot (PI3K/Akt Pathway) MTT->WesternBlot If potent ROS ROS Detection Assay MTT->ROS If potent

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide holds significant promise as a novel anticancer agent. Its hybrid design allows for a potential dual mechanism of action, involving both the induction of oxidative stress and the inhibition of critical cell survival pathways like PI3K/Akt.

Future research should focus on the synthesis and in vitro evaluation of this specific compound and a library of its analogs to confirm these predictions and to elucidate a more precise structure-activity relationship. In particular, modifications of the substitution pattern on both the benzenesulfonamide and the pyridinyl rings would be of great interest to optimize potency and selectivity. Further mechanistic studies, including kinase profiling and analysis of apoptotic pathways, will be crucial for its development as a potential therapeutic candidate.

References

Unveiling the Therapeutic Potential: A Comparative Guide to 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide in Cancer Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. This guide provides a comprehensive analysis of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide," a compound of significant interest in the field of oncology. While direct target validation studies for this specific molecule are not yet publicly available, a wealth of data from structurally analogous compounds provides a strong foundation for hypothesizing its mechanism of action and potential as a targeted cancer therapeutic.

This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective look at the performance of this compound's structural class against alternative therapeutic strategies. By presenting available experimental data, detailed protocols, and insightful visualizations, we aim to accelerate the research and development of this promising chemical scaffold.

Postulated Primary Target: Fibroblast Growth Factor Receptor 1 (FGFR1)

Based on evidence from closely related naphthoquinone derivatives, a primary and highly plausible biological target for "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is the Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in a variety of cancers, making it a compelling target for therapeutic intervention.

Recent studies on novel naphthoquinone-chalcone hybrids have demonstrated potent inhibitory activity against FGFR1, with IC50 values in the nanomolar range, significantly more potent than some known FGFR1 inhibitors.[1] This suggests that the 1,4-naphthoquinone core, a key feature of the compound , is a strong pharmacophore for FGFR1 inhibition.

Alternative and Secondary Targets

The broader class of 1,4-naphthoquinone derivatives has been shown to exhibit a range of anticancer activities, suggesting that "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" may act on multiple targets. These potential secondary targets include:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.[2]

  • Vascular Endothelial Growth Factor Receptor 3 (VEGFR3 or FLT4): Involved in lymphangiogenesis, its inhibition can suppress tumor metastasis.[2]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRA): A driver of cell growth and division in various cancers.[2]

  • Induction of Autophagy: Some 2-amino-1,4-naphthoquinone derivatives have been shown to induce cancer cell death through the process of autophagy.[3]

Comparative Performance Data

The following tables summarize the cytotoxic activity of structurally related 2-amino-1,4-naphthoquinone derivatives against a panel of human cancer cell lines. This data provides a benchmark for the expected performance of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide."

Table 1: Cytotoxic Activity of Naphthoquinone Analogs Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthoquinone-Chalcone HybridsHuCCA-1 (Cholangiocarcinoma)0.81 - 5.52[1]
HepG2 (Hepatocellular Carcinoma)1.25 - 9.87[1]
A549 (Lung Carcinoma)1.54 - 15.63[1]
MOLT-3 (Leukemia)0.98 - 7.41[1]
2-Amino-1,4-NaphthoquinonesA549 (Lung Carcinoma)6.15[3]
1,4-Naphthoquinone-1,2,3-Triazole HybridsEBC-1 (Lung Cancer)As low as 0.3[2]
AsPC-1 (Pancreatic Cancer)As low as 0.3[2]
Mia-Paca-2 (Pancreatic Cancer)As low as 0.3[2]
HT-29 (Colorectal Cancer)As low as 0.3[2]
MCF-7 (Breast Cancer)As low as 0.3[2]
2-Amino-NaphthoquinonesSF-295 (Glioblastoma)0.49 - 3.89 (µg/mL)[4]
MDAMB-435 (Breast Cancer)0.49 - 3.89 (µg/mL)[4]
HCT-8 (Colon Cancer)0.49 - 3.89 (µg/mL)[4]

Table 2: Kinase Inhibitory Activity of Naphthoquinone Analogs

Compound ClassKinase TargetIC50Reference
Naphthoquinone-Chalcone HybridsFGFR10.33 - 3.13 nM[1]
1,4-Naphthoquinone-1,2,3-Triazole HybridsCDK20.55 - 1.67 µM[2]
FLT4 (VEGFR3)0.22 - 11.32 µM[2]
PDGFRA0.22 - 11.32 µM[2]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for key assays are outlined below.

FGFR1 Kinase Inhibition Assay
  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR1 enzyme.

  • Methodology:

    • Recombinant human FGFR1 enzyme is incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an antibody-based ELISA.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (typically 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the proposed mechanism and experimental design, the following diagrams have been generated.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 Dimerization & Autophosphorylation FGFR1->P1 Activates RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino] -N-(2-pyridinyl)benzenesulfonamide Inhibitor->FGFR1 Inhibits

Caption: Proposed inhibition of the FGFR1 signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro KinaseAssay Kinase Inhibition Assays (FGFR1, CDK2, etc.) InVitro->KinaseAssay CellViability Cell Viability Assays (MTT, etc.) InVitro->CellViability Mechanism Mechanism of Action Studies CellViability->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis/Autophagy Assays Mechanism->Apoptosis InVivo In Vivo Studies Mechanism->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft Toxicity Toxicity & PK/PD Studies InVivo->Toxicity End Lead Optimization & Preclinical Development InVivo->End

Caption: A typical workflow for target validation studies.

Conclusion

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" belongs to a class of compounds with demonstrated and potent anticancer activity. Based on the strong performance of its structural analogs, it is highly likely to be a potent inhibitor of FGFR1 and potentially other oncogenic kinases. The data and protocols presented in this guide offer a solid foundation for initiating target validation studies and further exploring the therapeutic potential of this promising molecule. Future research should focus on direct enzymatic and cellular assays to confirm its specific molecular targets and elucidate its precise mechanism of action.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" efficacy compared to known drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

Researchers evaluating novel anticancer compounds will find compelling data in this comparative guide on the efficacy of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide , also identified as NSC-45382 . This analysis situates the compound's performance against established carbonic anhydrase inhibitors, Acetazolamide and SLC-0111, and the hypoxia-inducible factor-2α (HIF-2α) inhibitor, Belzutifan. The primary focus is on its potential as a therapeutic agent in the context of hypoxic tumors, a common feature in various cancers that often leads to treatment resistance.

Introduction to the Compound and its Therapeutic Context

The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide belongs to the benzenesulfonamide class of molecules. This class is of significant interest in oncology due to the established role of some of its members as inhibitors of carbonic anhydrases (CAs). Specifically, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors in response to hypoxia. By regulating intracellular and extracellular pH, CA IX helps cancer cells to survive and proliferate in the acidic and low-oxygen tumor microenvironment. Inhibition of CA IX is therefore a promising strategy to selectively target tumor cells.

Given the structural similarities of NSC-45382 to known CA inhibitors, this guide will compare its potential efficacy with drugs that have a well-defined role in cancer therapy, particularly in tumors characterized by hypoxia.

Comparative Efficacy Analysis

To provide a clear and objective comparison, the following tables summarize the available efficacy data for NSC-45382 and the selected comparator drugs. The data is presented to highlight key metrics such as half-maximal inhibitory concentration (IC50) and other measures of anticancer activity.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCancer Cell LineIC50 (µM)Citation
NSC-45382 Data Not Publicly Available--
Acetazolamide Hep-2 (Laryngeal Carcinoma)>10 (synergistic with cisplatin)[1]
H-727 (Bronchial Carcinoid)117 (7 days)
H-720 (Bronchial Carcinoid)166 (7 days)
SLC-0111 Glioblastoma cell lines (U251, T98G)80 - 100
Belzutifan Not applicable (targeted protein degradation)--

Note: Specific IC50 data for NSC-45382 from the NCI-60 screen or other public databases was not available at the time of this publication. The efficacy of Acetazolamide is often observed in combination with other chemotherapeutic agents.

Table 2: In Vivo Efficacy and Clinical Trial Data

CompoundModel/Trial PhaseKey FindingsCitation
NSC-45382 No publicly available in vivo data--
Acetazolamide Mouse xenograft (human colon tumor)Significant tumor growth suppression[2]
SLC-0111 PreclinicalDemonstrates in vivo antitumor activity
Belzutifan Phase 3 (LITESPARK-005)Superior progression-free survival and overall response rate in advanced clear cell renal cell carcinoma vs. everolimus.[3][3]
Phase 1/2Objective response rate of 49% in von Hippel-Lindau disease-associated renal cell carcinoma.

Experimental Methodologies

The following sections detail the experimental protocols for the key assays used to generate the data presented in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Acetazolamide) is serially diluted to a range of concentrations and added to the wells. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

To visualize the biological context of the compounds discussed, the following diagrams illustrate the key signaling pathways involved.

Carbonic Anhydrase IX and pH Regulation in Hypoxic Tumor Cells

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Catalysis Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization HCO3_H->Intracellular_Alkalinization Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Drug_Resistance Drug Resistance Tumor_Survival->Drug_Resistance Benzenesulfonamides Benzenesulfonamides (e.g., NSC-45382, Acetazolamide, SLC-0111) Benzenesulfonamides->CAIX_Protein Inhibition

HIF-2α Pathway and its Inhibition by Belzutifan

HIF2a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation VHL VHL Protein HIF2a_norm HIF-2α VHL->HIF2a_norm Binds & targets for degradation Proteasomal_Degradation Proteasomal Degradation HIF2a_norm->Proteasomal_Degradation HIF2a_hyp HIF-2α Accumulation HIF1b HIF-1β HIF_Complex HIF-2α/HIF-1β Complex Target_Genes Target Gene Transcription (e.g., VEGF, EPO) Angiogenesis Angiogenesis Tumor_Growth Tumor Growth Belzutifan Belzutifan

Discussion and Future Directions

While direct, quantitative efficacy data for NSC-45382 remains to be fully disclosed in public forums, its structural classification as a benzenesulfonamide strongly suggests a potential role as a carbonic anhydrase inhibitor. The comparative data presented for established drugs like Acetazolamide and SLC-0111 highlight the therapeutic potential of targeting CA IX in hypoxic tumors. Furthermore, the success of Belzutifan in treating certain cancers underscores the validity of targeting hypoxia-related pathways.

The critical next step for the research community is the comprehensive in vitro and in vivo evaluation of NSC-45382. Key experiments should include:

  • NCI-60 Human Tumor Cell Line Screen: To determine its cytotoxic profile across a broad range of cancer types.

  • Carbonic Anhydrase Inhibition Assays: To quantify its inhibitory activity against various CA isoforms, particularly CA IX and the off-target CA II.

  • In Vivo Xenograft Studies: To assess its antitumor efficacy in animal models of human cancers, especially those known to have hypoxic regions.

  • Mechanism of Action Studies: To confirm its molecular target and downstream effects on tumor cell biology.

The data presented in this guide, alongside the proposed experimental workflows, provide a foundational framework for the continued investigation of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC-45382) as a promising candidate for anticancer drug development. The scientific community is encouraged to build upon this analysis to fully elucidate its therapeutic potential.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" selectivity profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a detailed selectivity profile of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its identifiers NSC 45382 and BC-23. This guide provides a comprehensive comparison of its inhibitory activity, highlighting its primary targets and performance against alternative compounds, supported by experimental data.

Primary Therapeutic Target and Mechanism of Action

The subject compound has been identified as a proteasome inhibitor, a class of drugs that plays a crucial role in cancer therapy by disrupting the cellular machinery responsible for protein degradation. Specifically, it has been shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome[1][2][3][4]. The proteasome is a multi-catalytic complex, and its chymotrypsin-like activity (located in the β5 subunit) is a key target for many anticancer agents.

In addition to its activity as a proteasome inhibitor, the compound has also been described as an inhibitor of the β-catenin/Tcf4 interaction with a half-maximal inhibitory concentration (IC50) of 1.7 µM[5]. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, making this an important secondary activity to consider.

Comparative Selectivity Profile

To provide a clear understanding of the compound's performance, its inhibitory activity is compared with that of Bortezomib, a well-established, FDA-approved proteasome inhibitor.

Target NSC 45382 (this compound) Bortezomib
Proteasome (Chymotrypsin-like, β5) Effective InhibitorPotent Inhibitor (nM range)
Proteasome (Trypsin-like, β2) Data Not AvailableModerate Inhibitor
Proteasome (Caspase-like, β1) Data Not AvailableWeak Inhibitor
β-catenin/Tcf4 Interaction IC50: 1.7 µM[5]Not a primary target

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by NSC 45382 is the ubiquitin-proteasome pathway, which is central to cellular protein homeostasis. Inhibition of this pathway leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

Ubiquitin_Proteasome_Pathway cluster_0 Cellular Proteins cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Inhibition Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3) Ub Ubiquitin E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Proteasome 26S Proteasome (β5, β2, β1 subunits) PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides NSC45382 NSC 45382 NSC45382->Proteasome Inhibits β5 subunit

Caption: Ubiquitin-Proteasome Pathway Inhibition by NSC 45382.

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against the proteasome.

Proteasome_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of NSC 45382 Incubation Incubate proteasome with NSC 45382 or vehicle Compound_Prep->Incubation Proteasome_Prep Isolate purified 20S proteasome Proteasome_Prep->Incubation Substrate_Prep Prepare fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for β5) Reaction Add fluorogenic substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence intensity over time Reaction->Measurement Plotting Plot fluorescence vs. time to determine reaction rates Measurement->Plotting IC50_Calc Plot reaction rates vs. compound concentration and fit to a dose-response curve Plotting->IC50_Calc Result Determine IC50 value IC50_Calc->Result

Caption: Experimental Workflow for Proteasome Inhibition Assay.

Experimental Protocols

Proteasome Chymotrypsin-like (CT-L) Activity Assay

This assay is designed to measure the inhibition of the chymotrypsin-like (β5) activity of the 20S proteasome.

  • Reagents and Materials:

    • Purified human 20S proteasome

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

    • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

    • Test Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC 45382) dissolved in DMSO

    • Positive Control: Bortezomib

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 98 µL of assay buffer containing 0.5 µg/mL of purified 20S proteasome to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of assay buffer containing 100 µM of the fluorogenic substrate Suc-LLVY-AMC.

    • Immediately measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC 45382) is a dual-activity compound that functions as a proteasome inhibitor and also interferes with the β-catenin/Tcf4 interaction. While its primary anticancer activity is likely driven by the inhibition of the proteasome's chymotrypsin-like activity, its effect on the Wnt signaling pathway warrants further investigation. This selectivity profile provides a valuable resource for researchers in the field of cancer drug discovery and development, enabling informed decisions for future studies and potential therapeutic applications. Further quantitative analysis against a broader panel of kinases and other off-targets would provide a more complete picture of its overall selectivity.

References

In Vivo Efficacy of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the in vivo efficacy data for the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its synonyms NSC45382 and BC-23.[1] At present, there are no published studies detailing its performance in preclinical animal models, comparative efficacy against other therapeutic agents, or the specific experimental protocols used for in vivo evaluation.

This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of requisite data, a direct comparison with alternative therapies, supported by experimental evidence, cannot be formulated. The creation of a robust comparative guide necessitates access to peer-reviewed research that includes:

  • Quantitative in vivo efficacy data: This would typically involve tumor growth inhibition (TGI), survival analysis, and other relevant endpoints from studies in established cancer models.

  • Comparative studies: Direct, head-to-head comparisons of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide with standard-of-care drugs or other investigational compounds.

  • Detailed experimental protocols: Comprehensive methodologies outlining the animal models, dosing regimens, administration routes, and analytical methods used to assess efficacy and toxicity.

  • Mechanism of action and signaling pathway information: Elucidation of the molecular targets and pathways modulated by the compound, which is crucial for understanding its biological effects.

Future Directions and Data Requirements

To enable a thorough evaluation and comparison of this compound's in vivo efficacy, future research would need to focus on generating and publishing data in the areas mentioned above. For illustrative purposes, a typical experimental workflow for assessing in vivo efficacy is outlined below.

Illustrative Experimental Workflow

G cluster_0 Preclinical In Vivo Efficacy Study A Selection of Animal Model (e.g., Xenograft, Syngeneic) B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups (Compound, Vehicle, Comparator) C->D E Drug Administration (Define Dose, Schedule, Route) D->E F Monitoring of Tumor Growth and Body Weight E->F G Endpoint Analysis (e.g., Tumor Volume, Survival) F->G H Statistical Analysis of Data G->H

Caption: A generalized workflow for an in vivo cancer model efficacy study.

The successful completion of such studies and the subsequent publication of the data would be essential for the scientific community to objectively assess the therapeutic potential of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Without this foundational data, any comparison would be speculative and not meet the rigorous standards required for drug development and scientific discourse.

References

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" benchmarking against standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological, pharmacological, or comparative data for the compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide."

While the chemical structure is defined, there is no published research detailing its mechanism of action, involvement in signaling pathways, or performance against established standards in any biological assay. The core requirements of this comparison guide—quantitative data, experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without this foundational information.

Potential Areas for Future Investigation

Although no direct data exists for the specified molecule, analysis of its structural components—a naphthalenedione, a benzenesulfonamide, and a pyridinyl group—suggests potential avenues for future research based on the activities of related compounds. These include, but are not limited to:

  • Enzyme Inhibition: Benzenesulfonamide derivatives are a well-established class of enzyme inhibitors, notably targeting carbonic anhydrases. The naphthalenedione core is also found in compounds with inhibitory activity against various enzymes.

  • Modulation of Protein-Protein Interactions: Similar scaffolds have been investigated as inhibitors of protein-protein interactions.

  • Anticancer and Antimicrobial Activities: Naphthalenedione and sulfonamide derivatives have been explored for their potential as anticancer and antimicrobial agents.

To benchmark "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide," it would first be necessary to perform initial biological screenings to identify its primary cellular targets and activities.

Hypothetical Experimental Workflow

Should preliminary studies identify a specific biological activity, a typical experimental workflow to generate comparative data would be as follows. This workflow is provided as a general guideline for future research.

cluster_0 Phase 1: Target Identification & Assay Development cluster_1 Phase 2: Benchmarking Against Standards cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purification B High-Throughput Screening (e.g., Cell Viability, Enzyme Panels) A->B C Hit Identification & Target Deconvolution B->C D Assay Development & Optimization (e.g., IC50/EC50) C->D E Selection of Standard Reference Compounds D->E F Comparative In Vitro Assays (Dose-Response Curves) G Data Analysis & Statistical Comparison H Cellular Thermal Shift Assay (CETSA) or other Target Engagement Assays G->H I Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR) J Elucidation of Signaling Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino] -N-(2-pyridinyl)benzenesulfonamide Compound->KinaseX Inhibits

A Comparative Guide to the Synthesis and Potential Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed synthesis of the lead compound, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, and a comparative framework for its potential analogues. Due to the limited availability of direct experimental data on this specific compound and its derivatives in the public domain, this guide extrapolates from established structure-activity relationships (SAR) of structurally related benzenesulfonamides and naphthoquinones to predict the performance of synthesized analogues.

Proposed Synthesis of the Lead Compound

The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be conceptually approached through a two-step process. This involves the initial preparation of a key sulfonamide intermediate, followed by its condensation with a reactive naphthoquinone derivative.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-N-(2-pyridinyl)benzenesulfonamide

A common method for the synthesis of this intermediate involves the reaction of 4-acetylsulfanilamidochloride (ASC) with 2-aminopyridine, followed by hydrolysis.

  • Reaction: 4-Acetylsulfanilamidochloride is reacted with 2-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water. The reaction is typically carried out at room temperature or with gentle heating.

  • Hydrolysis: The resulting N-acetylated compound is then hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl protecting group, yielding 4-amino-N-(2-pyridinyl)benzenesulfonamide.

  • Purification: The product is purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

The final compound is proposed to be synthesized by the nucleophilic substitution reaction between the intermediate from Step 1 and 2,3-dichloro-1,4-naphthoquinone.

  • Reaction: 4-Amino-N-(2-pyridinyl)benzenesulfonamide is reacted with 2,3-dichloro-1,4-naphthoquinone in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction is often carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to act as an acid scavenger.

  • Work-up: The reaction mixture is poured into ice-water to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the final compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Compound Synthesis A 4-Acetylsulfanilamidochloride C Reaction & Hydrolysis A->C B 2-Aminopyridine B->C D 4-Amino-N-(2-pyridinyl)benzenesulfonamide C->D F Nucleophilic Substitution D->F E 2,3-Dichloro-1,4-naphthoquinone E->F G 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide F->G

Caption: Proposed two-step synthesis of the lead compound.

Analogue Synthesis and Comparative Performance Framework

The modular nature of the proposed synthesis allows for the generation of a diverse library of analogues by modifying either the benzenesulfonamide or the naphthoquinone moiety. The following sections outline potential modifications and their predicted impact on biological activity based on existing SAR literature.

Modifications of the Benzenesulfonamide Moiety

Variations in the substituents on the benzenesulfonamide core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Predicted Impact of Benzenesulfonamide Modifications

Analogue ClassR1 Substituent (at N1 of sulfonamide)R2 Substituent (on the aniline ring)Predicted Biological Activity Impact
I Pyrimidinyl, Thiazolyl, IsoxazolylHAltered hydrogen bonding capacity and potential for enhanced target binding.
II 2-Pyridinyl-CH3, -OCH3, -ClIntroduction of small lipophilic or electron-withdrawing groups can modulate cell permeability and metabolic stability.
III 2-Pyridinyl-COOH, -SO3HAddition of acidic groups may increase water solubility but could decrease cell penetration.
Modifications of the Naphthoquinone Moiety

The naphthoquinone scaffold is a known pharmacophore in many anticancer and antimicrobial agents. Modifications at the 3-position can tune the electrophilicity and steric profile of the molecule.

Table 2: Predicted Impact of Naphthoquinone Modifications

Analogue ClassX Substituent (at C3 of naphthoquinone)Predicted Biological Activity Impact
IV -F, -Br, -IHalogen substitution can alter the reactivity of the quinone and impact binding affinity through halogen bonding.
V -OCH3, -OC2H5Alkoxy groups can influence the redox potential of the quinone and may affect the mechanism of action.
VI -SCH3, -SC2H5Thioether linkages can introduce new interaction points and may alter metabolic pathways.

Experimental Protocols for Performance Comparison

To objectively compare the synthesized analogues, a standardized set of in vitro assays should be employed.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized analogues for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce MTT to formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Compound Preparation: Serial dilutions of the synthesized analogues are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

Benzenesulfonamide and naphthoquinone derivatives are known to interact with various cellular signaling pathways. For instance, many sulfonamides are known inhibitors of carbonic anhydrases, while quinones can induce oxidative stress and interfere with electron transport chains.

Signaling_Pathways cluster_sulfonamide Sulfonamide Moiety cluster_quinone Naphthoquinone Moiety A Benzenesulfonamide Analogue B Carbonic Anhydrase Inhibition A->B C Disruption of pH Homeostasis B->C D Apoptosis C->D E Naphthoquinone Analogue F Reactive Oxygen Species (ROS) Generation E->F G Oxidative Stress F->G H DNA Damage G->H I Cell Cycle Arrest H->I

Caption: Potential signaling pathways affected by the analogues.

Conclusion

The synthetic framework and comparative testing protocols outlined in this guide provide a systematic approach for the exploration of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide analogues. While direct experimental data for the lead compound is scarce, the extensive literature on related structures suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The proposed analogue synthesis and subsequent biological evaluation will be crucial in elucidating the structure-activity relationships and identifying lead candidates with improved potency and selectivity.

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" preclinical trial data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preclinical data for the specific compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is not publicly available. This guide provides a comparative overview of preclinical findings for the broader class of benzenesulfonamide derivatives, which have shown promise as anticancer agents through various mechanisms of action.

The benzenesulfonamide scaffold is a key feature in a variety of therapeutic agents. In oncology, derivatives of this structure have been investigated for their potential to inhibit tumor growth through mechanisms such as the inhibition of carbonic anhydrase IX (CAIX) and the induction of cell cycle arrest. This guide compares these two prominent mechanisms, presenting supporting experimental data for representative compounds.

I. Carbonic Anhydrase IX (CAIX) Inhibitors

Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with tumor hypoxia.[1] Its primary role is to regulate pH, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.[2] By inhibiting CAIX, benzenesulfonamide-based compounds can disrupt this pH regulation, leading to cellular stress and apoptosis.[2] SLC-0111 is a notable benzenesulfonamide-based CAIX inhibitor that has entered clinical trials for the treatment of advanced metastatic hypoxic tumors.[3]

Mechanism of Action: CAIX Inhibition

The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the CAIX enzyme, blocking its catalytic activity. This leads to an accumulation of acid within the cancer cells, creating an inhospitable environment for their survival.

Signaling Pathway for CAIX Inhibition

CAIX_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- pH_regulation Intracellular pH Maintained H_HCO3->pH_regulation H+ exported CAIX->H_HCO3 CAIX->pH_regulation Disrupted Metabolism Tumor Cell Metabolism CO2_prod CO2 Metabolism->CO2_prod CO2_prod->CO2_H2O Diffusion Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Apoptosis Apoptosis pH_regulation->Apoptosis Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.

II. G2/M Cell Cycle Arrest Inducers

Another mechanism by which benzenesulfonamide derivatives exert their anticancer effects is by inducing cell cycle arrest at the G2/M phase.[4][5] This phase is a critical checkpoint for cell division, and its disruption can lead to apoptosis. Studies have shown that certain benzenesulfonamide compounds can increase the levels of cyclin B1 and phosphorylated-cdc2, which is associated with a reduction in cdc2 kinase activity, ultimately leading to G2 arrest.[6]

Mechanism of Action: G2/M Arrest

These compounds interfere with the regulation of the G2/M checkpoint, often by modulating the activity of key proteins like cyclin-dependent kinase 1 (Cdk1, also known as cdc2) and its regulatory partner, cyclin B1. This disruption prevents the cell from entering mitosis and can trigger the apoptotic cascade.

Signaling Pathway for G2/M Arrest

G2M_Arrest Benzenesulfonamide Benzenesulfonamide Derivative Cdc2_CyclinB Cdc2/Cyclin B1 Complex Benzenesulfonamide->Cdc2_CyclinB Inhibits activity M_Phase M Phase (Mitosis) Cdc2_CyclinB->M_Phase Promotes entry Cell_Cycle_Arrest G2/M Arrest Cdc2_CyclinB->Cell_Cycle_Arrest G2_Phase G2 Phase G2_Phase->Cdc2_CyclinB Activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: G2/M Cell Cycle Arrest Induced by Benzenesulfonamide Derivatives.

III. Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
BA-3b A549Lung0.012[3]
HCT-116Colon0.007[3]
MCF-7Breast0.021[3]
K562Leukemia0.036[3]
Compound 4b A549Lung2.12[7]
HeLaCervical2.04[7]
MCF-7Breast1.98[7]
Du-145Prostate2.26[7]
Compound 4d A549Lung2.24[7]
HeLaCervical2.16[7]
MCF-7Breast2.08[7]
Du-145Prostate2.34[7]
Compound 5d A549Lung2.44[7]
HeLaCervical2.32[7]
MCF-7Breast2.24[7]
Du-145Prostate2.56[7]
Compound 5g A549Lung2.72[7]
HeLaCervical2.64[7]
MCF-7Breast2.52[7]
Du-145Prostate2.84[7]
QBS JurkatT-cell leukemia~10[6]

IV. Experimental Protocols

A. MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Workflow: MTT Assay

MTT_Workflow Start Seed cells in a 96-well plate Incubate_cells Incubate for 24h Start->Incubate_cells Treat_cells Treat with Benzenesulfonamide Derivatives (various concentrations) Incubate_cells->Treat_cells Incubate_treatment Incubate for 48-72h Treat_cells->Incubate_treatment Add_MTT Add MTT solution (e.g., 0.5 mg/mL) Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance End Calculate IC50 values Measure_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[10]

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.[9]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.[11]

Protocol:

  • Protein Extraction: Cells are treated with the compound, and then lysed to extract total protein.[12]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).[12]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.[12]

  • Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescence), and the band intensities are quantified.[12]

References

Safety Operating Guide

Safe Disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. The following procedures are based on established best practices for handling halogenated organic compounds in a laboratory setting.

Due to its chemical structure—containing a chlorinated naphthalenyl group and a sulfonamide functional group—this compound requires careful handling and disposal as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate personal protective equipment is worn to minimize exposure risks.

Required PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing from potential splashes.[1]

Work should always be conducted within a properly functioning fume hood to avoid inhalation of any potential vapors or dust.[1]

II. Waste Segregation and Containment: A Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

Key Segregation Protocol:

  • Designated Waste Container: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1] Never mix it with non-halogenated organic waste or other waste streams.

  • Container Labeling: The waste container must be clearly and accurately labeled with its contents, including the full chemical name and associated hazard symbols.[2]

  • Container Integrity: Use only approved, tightly sealed containers designed for chemical waste to prevent leaks or spills.[2]

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[1] Halogenated organic compounds can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.[3][4]

  • Regular Trash: This chemical is not to be disposed of in regular solid waste.

III. Step-by-Step Disposal Procedure

Follow this workflow for the safe disposal of both small and large quantities of the compound.

For Small Quantities (e.g., residual amounts on lab equipment):

  • Rinsing: Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collecting Rinsate: The solvent rinsate, which now contains the dissolved compound, must be collected and disposed of into the designated "Halogenated Organic Waste" container.

  • Second Rinse: A second rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the halogenated waste container.

For Larger Quantities (e.g., unused product, reaction mixtures):

  • Direct Transfer: Carefully transfer the solid or liquid waste containing the compound into a designated "Halogenated Organic Waste" container located within a fume hood.[1]

  • Avoid Overfilling: Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

  • Secure Sealing: Securely seal the container cap immediately after adding the waste.

  • Temporary Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from ignition sources until collection.[2][5]

IV. Final Disposal and Record Keeping

The ultimate disposal of hazardous chemical waste must be handled by professionals.

  • Waste Management Services: Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[1][5]

  • Documentation: Maintain detailed records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your institution's protocols.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

cluster_prep Preparation cluster_disposal Disposal Action cluster_final Final Steps start Start: Need to Dispose of Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood decision Small or Large Quantity? fume_hood->decision small_quant Small Quantity (e.g., residue) decision->small_quant Small large_quant Large Quantity decision->large_quant Large rinse Rinse with Solvent small_quant->rinse transfer_waste Directly Transfer to Halogenated Waste Container large_quant->transfer_waste collect_rinsate Collect Rinsate in Halogenated Waste Container rinse->collect_rinsate seal Securely Seal and Label Waste Container collect_rinsate->seal transfer_waste->seal store Store in Designated Hazardous Waste Area seal->store arrange_pickup Arrange for Professional Disposal via EHS store->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of the target compound.

Disclaimer: This guide is intended for informational purposes and is based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all institutional and regulatory guidelines.

References

Essential Safety & Operational Guidance: Handling 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. The primary focus is on ensuring personnel safety and minimizing environmental exposure.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, which is presumed to be a solid powder.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety GogglesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. Provides a seal around the eyes to protect against dust particles and splashes.
Hand Protection Nitrile GlovesWear appropriate protective gloves to prevent skin contact. Double gloving is recommended when handling the pure substance. Ensure gloves are compatible with any solvents used.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the standard procedure for handling the chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in a Ventilated Enclosure or Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use Compound as per Protocol handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE in Correct Order cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Contaminated Solids (Gloves, Weigh Paper, etc.) dispose_solid Solid Hazardous Waste Container waste_solid->dispose_solid waste_liquid Unused Solutions & Rinsates dispose_liquid Liquid Hazardous Waste Container (Halogenated or Non-halogenated as appropriate) waste_liquid->dispose_liquid dispose_pickup Arrange for Pickup by Certified Waste Disposal Service dispose_solid->dispose_pickup dispose_liquid->dispose_pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.